Product packaging for Furaltadone hydrochloride(Cat. No.:CAS No. 3031-51-4)

Furaltadone hydrochloride

Cat. No.: B1639687
CAS No.: 3031-51-4
M. Wt: 360.75 g/mol
InChI Key: PPSVFZXMDMUIGB-FJUODKGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furaltadone hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O6 and its molecular weight is 360.75 g/mol. The purity is usually 95%.
The exact mass of the compound Furaltadone HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN4O6 B1639687 Furaltadone hydrochloride CAS No. 3031-51-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVFZXMDMUIGB-FJUODKGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139-91-3 (Parent)
Record name Furaltadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

360.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-51-4, 3759-92-0
Record name 2-Oxazolidinone, 5-(morpholinomethyl)-3-((5-nitrofurfurylidene)amino)-, L-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furaltadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURALTADONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Q02H7JT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Furaltadone Hydrochloride's Mechanism of Action on Bacterial DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the mechanism of action of furaltadone hydrochloride on bacterial DNA, prepared for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic nitrofuran antibiotic, exerts its bactericidal effects through a complex mechanism centered on the damage of bacterial DNA. This guide provides a detailed examination of the molecular interactions and cellular consequences of furaltadone action. Key to its efficacy is the intracellular reduction of its 5-nitrofuran ring by bacterial nitroreductases, a process that generates highly reactive electrophilic intermediates. These intermediates are the primary agents of DNA damage, inducing strand breaks, forming adducts, and inhibiting essential enzymes involved in DNA replication and repair. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways involved, to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a member of the nitrofuran class of antibiotics, historically used in both human and veterinary medicine.[1][2] Its broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action involves the metabolic activation of the furaltadone molecule within the bacterial cell, leading to the production of reactive intermediates that inflict lethal damage to bacterial DNA and other crucial macromolecules.[1][3] This guide delves into the specifics of this mechanism, providing a technical overview for research and development purposes.

The Core Mechanism: Reductive Activation

The antibacterial activity of furaltadone is contingent upon the enzymatic reduction of its 5-nitro group. This process is preferentially carried out by bacterial nitroreductases, which are flavin-containing enzymes.[4][5]

Key Steps:

  • Cellular Uptake: Furaltadone enters the bacterial cell.

  • Nitroreduction: Bacterial nitroreductases, such as NfsA and NfsB in E. coli, catalyze the reduction of the 5-nitrofuran ring.[5] This is a multi-step process that generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives.[6]

  • Generation of Reactive Species: These intermediates are potent electrophiles that can react with a variety of cellular nucleophiles, most critically, DNA.[1][7]

G Furaltadone Furaltadone (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Furaltadone->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Generation of DNADamage DNA Damage ReactiveIntermediates->DNADamage Interaction with DNA

Fig. 1: Reductive activation of furaltadone.

Molecular Effects on Bacterial DNA

The reactive intermediates generated from furaltadone metabolism induce several forms of DNA damage:

  • DNA Strand Breaks: The electrophilic species can attack the deoxyribose-phosphate backbone of DNA, leading to both single- and double-strand breaks.[1][8] This fragmentation disrupts the integrity of the bacterial chromosome, hindering replication and transcription.[1]

  • Formation of DNA Adducts: The reactive intermediates can covalently bind to DNA bases, forming adducts. This alters the structure of the DNA helix and can interfere with the function of DNA polymerases and other DNA-binding proteins.

  • Inhibition of DNA Gyrase and Topoisomerase II: Furaltadone's reactive metabolites have been shown to damage essential enzymes like DNA gyrase and topoisomerase II, which are crucial for maintaining DNA topology during replication.[7]

  • Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, an error-prone DNA repair system.[9] While this is a survival mechanism for the bacteria, the high rate of mutations introduced by this pathway can also be lethal.[9]

G ReactiveIntermediates Reactive Intermediates StrandBreaks DNA Strand Breaks (Single and Double) ReactiveIntermediates->StrandBreaks Adducts DNA Adduct Formation ReactiveIntermediates->Adducts EnzymeInhibition Inhibition of DNA Gyrase & Topoisomerase II ReactiveIntermediates->EnzymeInhibition SOS Induction of SOS Response StrandBreaks->SOS ReplicationTranscription Inhibition of Replication & Transcription StrandBreaks->ReplicationTranscription Adducts->SOS Adducts->ReplicationTranscription EnzymeInhibition->ReplicationTranscription CellDeath Bacterial Cell Death ReplicationTranscription->CellDeath G cluster_mic MIC Determination cluster_comet Comet Assay MIC1 Serial Dilution of Furaltadone MIC2 Inoculation with Bacteria MIC1->MIC2 MIC3 Incubation MIC2->MIC3 MIC4 Read Results MIC3->MIC4 Comet1 Embed Cells in Agarose Comet2 Cell Lysis Comet1->Comet2 Comet3 Alkaline Unwinding Comet2->Comet3 Comet4 Electrophoresis Comet3->Comet4 Comet5 Staining & Visualization Comet4->Comet5

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Furaltadone Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and analytical methodologies for this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and the visualization of complex biological and analytical processes.

Chemical and Physical Properties

This compound is a synthetic nitrofuran derivative with the chemical name 5-(4-Morpholinylmethyl)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone hydrochloride.[1][2] It is recognized for its potent antibacterial and antiprotozoal activities, primarily in veterinary medicine.[2][3] The compound is typically supplied as a yellow to orange, odorless, crystalline powder.[1][2][4] The monohydrate form is yellow, while the anhydrous form is white.[1] It may contain one mole of water of crystallization (4.75%).[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
Molecular Formula C₁₃H₁₆N₄O₆·HCl or C₁₃H₁₇ClN₄O₆[1][2]
Molecular Weight 360.75 g/mol (anhydrous) / 378.76 g/mol (monohydrate)[1][2]
CAS Number 3759-92-0[5][6]
Melting Point Approx. 240°C (with decomposition) 214-215°C 223-228°C (with decomposition)[1][6][7]
pKa (Strongest Basic) 6.44[8]
logP 0.8 / 0.15[6][8]
Purity / Assay > 99% / 98-102% (calculated on anhydrous basis)[1][2][9]
Density ~1.5 g/cm³[6]
Solubility Water: Soluble (72 mg/mL; 34.35 mg/mL; 100 mM) DMSO: Soluble (17 mg/mL; 12.4 mg/mL; 25 mM) Methanol: Soluble Ethanol: Soluble (though one source states insoluble)[5][6][10]
Stability and Storage

Proper storage is crucial to maintain the stability and efficacy of this compound.

  • General Storage: Store in a cool, dry place.[2] The compound is noted to be hygroscopic.[4]

  • Temperature: Recommended storage temperatures are between 2-10°C or at -20°C for long-term preservation.[2][9] For stock solutions, storage at -80°C for up to a year or -20°C for one month is advised to avoid repeated freeze-thaw cycles.[11][12]

  • Purity: High-purity Furaltadone HCl is often available at >99.2%.[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent antibacterial agent and an immunomodulator.

Antibacterial Activity

As a nitrofuran antibiotic, Furaltadone's primary antibacterial mechanism involves its metabolic activation within the bacterial cell.[13] This process generates reactive intermediates that are cytotoxic. These intermediates induce damage to bacterial DNA and RNA by causing breaks in their structural backbones.[11][13] This damage disrupts essential cellular processes like replication and transcription, ultimately leading to bacterial cell death.[3][13] Some reports also suggest it functions by inhibiting bacterial protein synthesis.[4] This broad-spectrum activity is effective against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus, Salmonella, and E. coli.[1][13]

G cluster_bacterium Bacterial Cell Furaltadone_in Furaltadone HCl (Uptake) Activation Metabolic Activation (Nitroreductases) Furaltadone_in->Activation 1 Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Activation->Intermediates 2 Damage DNA & RNA Damage (Strand Breaks) Intermediates->Damage 3 Death Inhibition of Replication & Transcription Damage->Death 4 CellDeath Bacterial Cell Death Death->CellDeath 5

Caption: Antibacterial mechanism of this compound.

Immunomodulatory Effects (Anti-Allergic Response)

Beyond its antibacterial properties, this compound demonstrates immunomodulatory effects by suppressing IgE-mediated allergic responses.[13][14] It inhibits the activation of mast cells, which are critical players in the allergic cascade.[13][15] This is achieved by targeting the Lyn/Syk signaling pathway.[15] By inhibiting the phosphorylation of the kinases Lyn and Syk, Furaltadone prevents the activation of downstream signaling proteins, including LAT, Akt, Erk1/2, p38, and JNK.[12][15] This suppression of mast cell activation and degranulation reduces the allergic response in a dose-dependent manner.[14][15]

G cluster_mast_cell Mast Cell Signaling Antigen Antigen IgE IgE Receptor Antigen->IgE LynSyk Lyn/Syk Pathway IgE->LynSyk Furaltadone Furaltadone HCl Furaltadone->LynSyk Inhibits Downstream Downstream Signaling (LAT, Akt, Erk1/2, p38, JNK) LynSyk->Downstream Degranulation Mast Cell Activation & Degranulation Downstream->Degranulation

Caption: Immunomodulatory action via Lyn/Syk pathway inhibition.

Experimental Protocols

The detection and quantification of this compound and its metabolites are critical for food safety and research. Advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining nitrofuran metabolites, such as the Furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in biological tissues.[16]

  • Sample Preparation: (General workflow) Tissue samples are typically homogenized, followed by acid hydrolysis to release protein-bound metabolites. A derivatization step, often with 2-nitrobenzaldehyde, is performed, followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[16][17]

  • Mobile Phase: A common mobile phase consists of two solutions:

    • Solution A: 1.0 x 10⁻³ M acetic acid in water.[16]

    • Solution B: Acetonitrile:Solution A (90:10 v/v).[16]

  • Gradient Program: A typical linear gradient program is as follows:

    • 0–1 min: 10% B

    • 1–14 min: 10% to 45% B

    • 14–16 min: 45% to 90% B

    • 18–19 min: 90% to 10% B

    • 19–22 min: 10% B[16]

  • Flow Rate: 450 µL/min.[16]

  • Injection Volume: 60 µL.[16]

  • Detection: The entire LC flow is directed into the MS detector, often within a specific time window (e.g., 5 to 12 minutes) to detect the target analyte.[16]

Electrochemical Detection

Electrochemical sensors offer a practical and sensitive alternative for detecting Furaltadone.[18]

  • Methodology: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used.[18]

  • Electrode: A modified screen-printed carbon electrode, for example, one decorated with Europium Tungstate (Eu₂(WO₄)₃) nanoparticles, can be employed.[18]

  • Supporting Electrolyte: A phosphate-buffered solution (PBS) at a specific pH (e.g., pH 7) is commonly used.[18]

  • Standard Solution Preparation: Furaltadone standard solutions are prepared by dissolving the compound in a suitable solvent like dimethylformamide (DMF).[18]

  • Analysis: The standard addition method is applied for real sample analysis, where known concentrations of Furaltadone are added to the sample matrix to determine the initial concentration.[18]

G cluster_workflow LC-MS/MS Analytical Workflow Sample 1. Sample Collection (e.g., Tissue, Milk) Prep 2. Sample Preparation (Homogenization, Hydrolysis, Derivatization, SPE) Sample->Prep Injection 3. LC Injection Prep->Injection Separation 4. Chromatographic Separation (HPLC Gradient Elution) Injection->Separation Ionization 5. Ionization (e.g., ESI) Separation->Ionization Detection 6. Mass Spectrometry (MS/MS Detection) Ionization->Detection Analysis 7. Data Analysis (Quantification) Detection->Analysis

References

Laboratory Synthesis of Furaltadone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Furaltadone hydrochloride, a nitrofuran antibacterial agent. The synthesis is a two-stage process involving the preparation of two key intermediates, 5-nitro-2-furaldehyde semicarbazone and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), followed by their condensation to form Furaltadone, which is subsequently converted to its hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key steps:

  • Synthesis of Intermediate 1: 5-nitro-2-furaldehyde semicarbazone: This intermediate is prepared from the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in the presence of a strong mineral acid catalyst.

  • Synthesis of Intermediate 2: 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ): This intermediate is synthesized starting from the reaction of epichlorohydrin with morpholine, followed by reaction with hydrazine hydrate and subsequent cyclization.

  • Formation of Furaltadone: The two intermediates are condensed to form the Furaltadone base.

  • Formation of this compound: The Furaltadone base is treated with hydrochloric acid to yield the final hydrochloride salt.

G cluster_0 Synthesis of 5-nitro-2-furaldehyde semicarbazone cluster_1 Synthesis of AMOZ cluster_2 This compound Synthesis 5-nitrofurfural diacetate 5-nitrofurfural diacetate Intermediate_1 5-nitro-2-furaldehyde semicarbazone 5-nitrofurfural diacetate->Intermediate_1 Strong Acid Catalyst, Heat Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Intermediate_1 Furaltadone_Base Furaltadone Intermediate_1->Furaltadone_Base Condensation Epichlorohydrin Epichlorohydrin Intermediate_A 1-chloro-3-morpholinopropan-2-ol Epichlorohydrin->Intermediate_A Morpholine Morpholine Morpholine->Intermediate_A Hydrazine Hydrate Hydrazine Hydrate Intermediate_B 1-hydrazinyl-3-morpholinopropan-2-ol Intermediate_A->Intermediate_B Hydrazine Hydrate Intermediate_2 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) Intermediate_B->Intermediate_2 Cyclization Intermediate_2->Furaltadone_Base Furaltadone_HCl This compound Furaltadone_Base->Furaltadone_HCl HCl

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of 5-nitro-2-furaldehyde semicarbazone

This procedure is adapted from US Patent 2,548,173.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-nitrofurfural diacetate243.1824.3 g0.1
Semicarbazide hydrochloride111.5311.2 g0.1
Sulfuric Acid (concentrated)98.08~1 mL-
Water18.0280 mL-
Ethanol46.0710 mL-

Procedure:

  • In a suitable reaction vessel, dissolve semicarbazide hydrochloride in a mixture of water and ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • To this solution, add 5-nitrofurfural diacetate.

  • Heat the mixture with stirring. The reaction is expected to initiate and proceed exothermically.

  • After the reaction is complete, cool the mixture.

  • The product, 5-nitro-2-furaldehyde semicarbazone, will precipitate as a yellow crystalline solid.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValueReference
Yield98%
AppearanceYellow crystalline solid
Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)

This procedure is based on the general principles of oxazolidinone synthesis and information gathered from various sources. A detailed protocol is described in a German patent (DE1126877B).

Step 2.2.1: Synthesis of 1-chloro-3-morpholinopropan-2-ol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Epichlorohydrin92.529.25 g0.1
Morpholine87.128.71 g0.1

Procedure:

  • In a reaction vessel, cool morpholine in an ice bath.

  • Slowly add epichlorohydrin to the cooled morpholine with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude 1-chloro-3-morpholinopropan-2-ol can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2.2.2: Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)

Materials:

ReagentMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
1-chloro-3-morpholinopropan-2-ol179.6518.0 g0.1
Hydrazine hydrate (100%)50.0610.0 g0.2
Diethyl carbonate118.1311.8 g0.1
Sodium methoxide54.02Catalytic amount-
Methanol32.04As solvent-

Procedure:

  • Heat 1-chloro-3-morpholinopropan-2-ol with an excess of hydrazine hydrate. The reaction is exothermic and should be controlled.

  • After the initial reaction, continue heating for a couple of hours to ensure completion.

  • Remove the excess hydrazine hydrate under vacuum.

  • To the resulting crude 1-hydrazinyl-3-morpholinopropan-2-ol, add diethyl carbonate and a catalytic amount of sodium methoxide in methanol.

  • Heat the mixture to reflux. The formation of the oxazolidinone ring occurs with the elimination of ethanol.

  • After the reaction is complete, the solvent is removed under vacuum.

  • The crude AMOZ is then purified by recrystallization, for example, from isopropanol.[1]

Quantitative Data:

ParameterValueReference
Melting Point120 °C[1]
AppearanceCrystalline solid
Synthesis of Furaltadone and its Hydrochloride Salt

This procedure is adapted from the German patent DE1126877B.

Step 2.3.1: Synthesis of Furaltadone

Materials:

ReagentMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)201.2220.1 g0.1
5-nitro-2-furaldehyde141.0814.1 g0.1
Ethanol46.07As solvent-

Procedure:

  • Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) in a suitable solvent such as ethanol.

  • Add an alcoholic solution of 5-nitro-2-furaldehyde to the AMOZ solution.

  • Allow the reaction mixture to stand. The condensation reaction will proceed to form Furaltadone.

  • The product may precipitate from the solution upon standing or cooling.

  • The crude Furaltadone can be collected by filtration.

  • Purify the crude product by recrystallization from a mixture of nitromethane and alcohol (1:1).[1]

Quantitative Data:

ParameterValueReference
Melting Point163-165 °C[1]
AppearanceCrystalline solid

Step 2.3.2: Synthesis of this compound

Procedure:

  • Dissolve the purified Furaltadone base in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Slowly add a calculated amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in ethanol) to the Furaltadone solution with stirring.

  • The this compound salt will precipitate out of the solution.

  • The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any unreacted acid.

  • Dry the final product, this compound, under vacuum.

Experimental Workflow

G cluster_0 Intermediate 1: 5-nitro-2-furaldehyde semicarbazone cluster_1 Intermediate 2: AMOZ cluster_2 Final Product: Furaltadone HCl A1 Dissolve Semicarbazide HCl in Water/Ethanol A2 Add Sulfuric Acid (catalyst) A1->A2 A3 Add 5-nitrofurfural diacetate A2->A3 A4 Heat and Stir A3->A4 A5 Cool and Precipitate A4->A5 A6 Filter, Wash, and Dry A5->A6 C1 Condense Intermediates 1 & 2 in Ethanol A6->C1 Intermediate 1 B1 React Epichlorohydrin with Morpholine B2 React with Hydrazine Hydrate B1->B2 B3 Remove Excess Hydrazine B2->B3 B4 Cyclize with Diethyl Carbonate and Sodium Methoxide B3->B4 B5 Remove Solvent B4->B5 B6 Recrystallize from Isopropanol B5->B6 B6->C1 Intermediate 2 C2 Precipitate and Filter Furaltadone C1->C2 C3 Recrystallize Furaltadone C2->C3 C4 Dissolve Furaltadone in Solvent C3->C4 C5 Add Hydrochloric Acid C4->C5 C6 Precipitate, Filter, and Dry Furaltadone HCl C5->C6

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed framework for the laboratory synthesis of this compound. The successful execution of this synthesis requires careful attention to reaction conditions, particularly temperature control during exothermic steps, and appropriate purification techniques to ensure the purity of the intermediates and the final product. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis. The provided protocols and data serve as a valuable resource for professionals in drug discovery and development engaged in the synthesis of nitrofuran-class compounds.

References

Furaltadone Hydrochloride in Poultry: A Technical Guide to its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of furaltadone hydrochloride in poultry. Furaltadone, a nitrofuran antibiotic, has been used in veterinary medicine to treat bacterial and protozoan infections in poultry.[1] However, due to concerns about the carcinogenicity of its residues, its use in food-producing animals has been banned in many countries, including the European Union.[1][2] This guide focuses on the identification, quantification, and analysis of its persistent metabolites, which are crucial for regulatory monitoring and food safety.

The Primary Metabolite: AMOZ

Following administration to poultry, furaltadone is rapidly metabolized.[1][3] The parent compound, furaltadone, has a short half-life and is often undetectable in tissues after a short withdrawal period.[2][4] The primary and marker metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2][3] This metabolite is of significant concern because it can bind to tissue proteins, leading to its persistence in edible tissues for an extended period.[5][6]

Quantitative Data on Furaltadone and AMOZ Residues in Poultry

Several studies have quantified the levels of furaltadone and its primary metabolite, AMOZ, in various poultry tissues. The following tables summarize the key quantitative findings from these studies.

Table 1: Concentration of Furaltadone and AMOZ in Chicken Tissues After a 3-Week Withdrawal Period

TissueFuraltadone Concentration (µg/kg)AMOZ Concentration (µg/kg)
Muscle (Meat)Not Detectable270
LiverNot Detectable80
GizzardNot Detectable331
Source: Data extracted from a study involving the administration of furaltadone-medicated feed (132 mg/kg) for 5 weeks.[2]

Table 2: Depletion of Furaltadone and AMOZ in Poultry Eggs

CompoundTherapeutic DoseSub-therapeutic Dose
Furaltadone Not detectable after 1 week of withdrawal.[5]Not detectable after 1 week of withdrawal.[5]
AMOZ Detectable up to 3 weeks post-treatment withdrawal.[5]Detectable up to 2 weeks post-treatment withdrawal.[5]
Source: Data from a study on the accumulation and depletion of furaltadone and its metabolite in eggs of laying hens.[5]

Table 3: Detection Limits for Furaltadone and AMOZ in Analytical Methods

CompoundDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Matrix
Furaltadone0.92.0Egg (Yolk and White)
AMOZ0.10.5Egg (Yolk and White)
Source: Validation data from an LC-MS/MS method for the determination of furaltadone and its metabolite in eggs.[5][7]

Experimental Protocols

The standard method for the detection and quantification of AMOZ in poultry tissues involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6] This highly sensitive and specific technique allows for the detection of low levels of the metabolite.

Sample Preparation and Extraction
  • Homogenization: A measured amount of tissue (e.g., 1 g of muscle, liver, gizzard, or egg yolk/white) is homogenized.[5]

  • Internal Standard Spiking: An internal standard, such as AMOZ-d5, is added to the homogenized sample to ensure accuracy and account for any loss during the sample preparation process.[5]

  • Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) overnight at an elevated temperature (e.g., 37°C). This step is crucial to release the protein-bound AMOZ.[5][6]

  • Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde (NBA). This chemical modification improves the chromatographic and mass spectrometric properties of AMOZ.[6]

  • Liquid-Liquid Extraction: The derivatized sample is extracted with an organic solvent, such as ethyl acetate.[6]

  • Clean-up: The extract is washed and may be further purified using solid-phase extraction (SPE) to remove interfering substances.[8]

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The separation of the derivatized AMOZ from other components is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as a mixture of water, methanol, and/or acetonitrile with additives like formic acid.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. The detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for derivatized AMOZ are monitored for highly selective and sensitive quantification.

Visualizations

Metabolic Pathway of Furaltadone in Poultry

The following diagram illustrates the metabolic conversion of furaltadone to its persistent metabolite, AMOZ, which then binds to tissue proteins.

Furaltadone_Metabolism Furaltadone Furaltadone Metabolism Rapid Metabolism (in vivo) Furaltadone->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Metabolism->AMOZ ProteinBinding Protein Binding AMOZ->ProteinBinding TissueResidue Persistent Tissue-Bound Residue ProteinBinding->TissueResidue

Caption: Metabolic pathway of furaltadone to AMOZ in poultry.

Experimental Workflow for AMOZ Analysis

This diagram outlines the key steps in the analytical workflow for the determination of AMOZ in poultry samples.

AMOZ_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis SampleCollection Poultry Tissue Sample (Muscle, Liver, Egg) Homogenization Homogenization SampleCollection->Homogenization Hydrolysis Acid Hydrolysis (Release of bound AMOZ) Homogenization->Hydrolysis Derivatization Derivatization with NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Experimental workflow for AMOZ analysis in poultry.

References

Furaltadone hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Furaltadone hydrochloride, a synthetic nitrofuran antibacterial agent. The document details its chemical identity, molecular structure, and key physicochemical and biological properties, with a focus on its mechanism of action. Experimental protocols and quantitative data are presented to support its potential applications in research and drug development.

Chemical and Physical Data

This compound is a well-characterized compound with established chemical and physical properties.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 3759-92-0[1][2][3][4][5]
Molecular Formula C₁₃H₁₇ClN₄O₆[1][2][3]
Molecular Weight 360.75 g/mol [1][3][4][5]
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride[3]
Synonyms Altafur hydrochloride, Medifuran, Unifur, Valsyn, NF-902 hydrochloride, NF-269, NSC 53270[1][3]
InChI Key PPSVFZXMDMUIGB-FJUODKGNSA-N[6]
SMILES C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-].Cl[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[7]
Melting Point Approximately 240°C (with decomposition)[7]
Solubility Water: ≥ 25 mg/mL, DMSO: 16.67 mg/mL (ultrasonic)[2]
pKa 6.35[8]
logP 0.8[8]

Molecular Structure

The molecular structure of this compound comprises a nitrofuran ring linked to an oxazolidinone core, which in turn is substituted with a morpholinomethyl group. The hydrochloride salt enhances its solubility in aqueous media.

this compound chemical structure

Biological Activity and Mechanism of Action

This compound is recognized for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[7] Its primary mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[9]

Recent studies have also unveiled its role in modulating immune responses. Specifically, Furaltadone has demonstrated inhibitory effects on allergic reactions.[2] It has been shown to suppress antigen-induced degranulation in mast cells by targeting the Lyn/Syk signaling pathway.[2]

Signaling Pathway Inhibition

Furaltadone interferes with the activation of mast cells, which are key players in allergic and inflammatory responses. The binding of an antigen to IgE antibodies on the mast cell surface typically triggers a signaling cascade initiated by the Src family kinase Lyn and spleen tyrosine kinase (Syk). This cascade ultimately leads to the release of inflammatory mediators. Furaltadone has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing mast cell activation.[2]

Lyn_Syk_Signaling_Pathway cluster_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Activates Lyn Lyn FcεRI->Lyn Phosphorylates Syk Syk Lyn->Syk Phosphorylates Downstream Downstream Signaling Syk->Downstream Degranulation Degranulation (Release of inflammatory mediators) Downstream->Degranulation Furaltadone Furaltadone Furaltadone->Lyn Furaltadone->Syk

Caption: Furaltadone's inhibition of the Lyn/Syk signaling pathway in mast cells.

Experimental Protocols

In Vitro Inhibition of Mast Cell Degranulation

This protocol outlines the methodology to assess the inhibitory effect of Furaltadone on antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

Experimental Workflow:

Mast_Cell_Degranulation_Workflow cluster_protocol In Vitro Mast Cell Degranulation Assay A 1. Cell Culture: Culture RBL-2H3 cells. B 2. Sensitization: Sensitize cells with anti-DNP IgE. A->B C 3. Furaltadone Treatment: Pre-incubate cells with Furaltadone (10 µM for 30 min). B->C D 4. Antigen Challenge: Stimulate with DNP-HSA antigen. C->D E 5. Measurement: Quantify β-hexosaminidase release. D->E F 6. Analysis: Calculate IC50 value. E->F

Caption: Workflow for assessing mast cell degranulation inhibition.

Detailed Steps:

  • Cell Culture: RBL-2H3 cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum.

  • Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 50 ng/mL of anti-dinitrophenyl (DNP) IgE.

  • Furaltadone Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Furaltadone (e.g., 0.1 to 30 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.

  • Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

  • Measurement of Degranulation: The extent of degranulation is determined by measuring the activity of β-hexosaminidase released into the supernatant. This is typically done by incubating the supernatant with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide and measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the control group. The IC₅₀ value, the concentration of Furaltadone that causes 50% inhibition of degranulation, is determined from the dose-response curve. Furaltadone has an IC₅₀ of approximately 3.9 µM in this assay.[2]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This protocol describes the induction of an IgE-mediated PCA reaction in mice to evaluate the in vivo anti-allergic activity of Furaltadone.

Experimental Workflow:

PCA_Workflow cluster_protocol In Vivo Passive Cutaneous Anaphylaxis (PCA) Model A 1. Sensitization: Inject anti-DNP IgE intradermally into mouse ears. B 2. Furaltadone Administration: Administer Furaltadone (3-30 mg/kg) orally. A->B C 3. Antigen Challenge: Inject DNP-HSA and Evans blue dye intravenously. B->C D 4. Measurement: Measure Evans blue dye extravasation in the ear tissue. C->D E 5. Analysis: Compare dye leakage between treated and control groups. D->E

Caption: Workflow for the in vivo passive cutaneous anaphylaxis model.

Detailed Steps:

  • Animal Model: BALB/c mice are typically used for this model.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The contralateral ear receives a saline injection as a control.

  • Furaltadone Administration: After a period of sensitization (e.g., 24 hours), Furaltadone is administered orally at various doses (e.g., 3, 10, and 30 mg/kg). A control group receives the vehicle.

  • Antigen Challenge: One hour after Furaltadone administration, the mice are challenged by an intravenous injection of DNP-HSA mixed with Evans blue dye.

  • Measurement of Vascular Permeability: After a set time (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The Evans blue dye that has extravasated into the ear tissue, indicating an allergic reaction, is extracted using a solvent like formamide. The amount of dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The extent of the allergic reaction is proportional to the amount of dye leakage. The inhibitory effect of Furaltadone is determined by comparing the dye extravasation in the treated groups to the control group. Furaltadone has been shown to reduce the allergic response in this model.[2]

Conclusion

This compound is a multifaceted compound with significant potential beyond its established antibacterial properties. Its ability to modulate mast cell-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway opens new avenues for research into its use as an anti-inflammatory or anti-allergic agent. The detailed chemical data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of pharmacology, immunology, and drug discovery. Further investigation into the broader immunomodulatory effects and the specific molecular interactions of Furaltadone is warranted to fully elucidate its therapeutic potential.

References

Furaltadone Hydrochloride: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone hydrochloride, a synthetic nitrofuran derivative, has historically been recognized for its broad-spectrum antibacterial activity. This technical guide provides a detailed overview of its efficacy against Gram-positive bacteria, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. While furaltadone is an older antimicrobial agent and comprehensive contemporary data is limited, this document consolidates available information to serve as a valuable resource for ongoing research and drug development endeavors.

Mechanism of Action

Furaltadone, like other nitrofuran antibiotics, acts as a prodrug that requires intracellular activation by bacterial nitroreductases.[1][2][3] The activation process involves the reduction of the nitro group on the furan ring, generating a cascade of highly reactive electrophilic intermediates.[3][4] These intermediates are non-specific in their targets and disrupt multiple vital cellular processes within the bacterium.

The primary mode of bactericidal action is the extensive damage inflicted upon bacterial DNA.[5] The reactive intermediates can cause strand breaks and other modifications, thereby inhibiting DNA replication and repair mechanisms. Furthermore, these intermediates can interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[2][5] Other macromolecules and key enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[3][4] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[2]

Furaltadone Mechanism of Action cluster_cell Bacterial Cell Furaltadone Furaltadone (Prodrug) Nitroreductases Bacterial Nitroreductases Furaltadone->Nitroreductases Uptake & Reduction Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Activation DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Macromolecules Other Cellular Macromolecules Intermediates->Macromolecules Damage DNA Damage (Strand Breaks) DNA->Damage Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition Disruption Disruption of Cellular Processes Macromolecules->Disruption CellDeath Bacterial Cell Death Damage->CellDeath Inhibition->CellDeath Disruption->CellDeath

Furaltadone's intracellular activation and multi-target mechanism.

Antibacterial Spectrum: Quantitative Data

Quantitative data on the in vitro activity of this compound against Gram-positive bacteria is sparse in recent literature. The following table summarizes the available information, primarily focusing on Minimum Inhibitory Concentration (MIC) values. It is important to note that testing methodologies and interpretive criteria may have varied over time.

Gram-Positive BacteriumNumber of IsolatesFuraltadone HCl MIC Range (µg/mL)Furaltadone HCl MIC50 (µg/mL)Furaltadone HCl MIC90 (µg/mL)Reference
Staphylococcus aureus----[6]
Streptococcus pyogenes----[7]
Enterococcus faecalis----Data Not Available

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using standardized susceptibility testing methods such as broth microdilution or agar dilution. The following is a generalized protocol based on established methodologies.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or water, depending on solubility) at a concentration significantly higher than the expected MIC range.

  • The solution should be sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using an appropriate broth medium (e.g., Mueller-Hinton Broth for staphylococci and enterococci, supplemented with blood for streptococci).

  • Each well will contain 100 µL of the diluted antimicrobial solution.

  • A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included on each plate.

3. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • 10 µL of the standardized bacterial suspension is added to each well (except the sterility control), bringing the final volume to 110 µL.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like streptococci).

5. Determination of MIC:

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by the absence of turbidity in the well.

Broth Microdilution Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock Prepare Furaltadone HCl Stock Solution Dilution Serial Dilution of Furaltadone HCl in Microtiter Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Generalized workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits a potent antibacterial effect against Gram-positive bacteria through a multi-targeted mechanism that leads to bacterial cell death. While specific contemporary quantitative susceptibility data is limited, historical accounts confirm its efficacy, particularly against staphylococci. The standardized methodologies for MIC determination, such as broth microdilution, remain the cornerstone for evaluating the in vitro activity of this and other antimicrobial compounds. Further research to generate updated and comprehensive susceptibility data for furaltadone against a wide range of contemporary clinical isolates would be invaluable for reassessing its potential therapeutic applications.

References

The Pharmacokinetics of Furaltadone Hydrochloride in Chickens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has been historically utilized in veterinary medicine, particularly in the poultry industry, for its broad-spectrum antibacterial and antiprotozoal properties. Its primary application in chickens has been to control diseases such as coccidiosis, salmonellosis, and those caused by E. coli and Staphylococcus. The mechanism of action for furaltadone involves the damage of bacterial DNA and RNA, which effectively halts the replication of pathogens. However, due to concerns over the carcinogenicity of its residues, the use of furaltadone in food-producing animals has been banned in many jurisdictions, including the European Union.

Understanding the pharmacokinetics of furaltadone and its metabolites in chickens is crucial for both regulatory oversight and the development of safer alternatives. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of furaltadone hydrochloride in chickens, based on available scientific literature. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Core Pharmacokinetics: A Focus on Metabolism and Residue Depletion

The pharmacokinetics of furaltadone in chickens is characterized by rapid metabolism and the formation of a persistent primary metabolite.

Absorption and Metabolism: Following oral administration, furaltadone is absorbed from the gastrointestinal tract. It undergoes rapid and extensive metabolism, to the extent that the parent compound is often undetectable in tissues shortly after administration. The primary metabolic pathway involves the cleavage of the furaltadone molecule to form the tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) . This metabolite is much more stable than the parent compound and can bind to proteins in various tissues, leading to its prolonged presence.

Distribution and Elimination: Due to its rapid metabolism, the distribution of the parent furaltadone molecule is transient. In contrast, the metabolite AMOZ becomes widely distributed and can be detected in various edible tissues, including muscle, liver, and gizzard, as well as in eggs. The persistence of AMOZ in these tissues is a key concern for food safety. Elimination of furaltadone and its metabolites is primarily through the urine.

While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for furaltadone and AMOZ in chickens are not extensively reported in publicly available literature, residue depletion studies provide valuable insights into the elimination kinetics of the metabolite.

Data Presentation: Residue Depletion of Furaltadone and its Metabolite AMOZ

The following tables summarize the quantitative data from various studies on the depletion of furaltadone and its primary metabolite, AMOZ, from chicken tissues and eggs following oral administration.

Table 1: Furaltadone and AMOZ Residues in Chicken Tissues

TissueDosage and DurationWithdrawal PeriodFuraltadone Concentration (μg/kg)AMOZ Concentration (μg/kg)Reference
Muscle132 mg/kg in feed for 5 weeks0 daysVery low concentrations detectedNot Reported
Liver132 mg/kg in feed for 5 weeks0 daysVery low concentrations detectedNot Reported
Gizzard132 mg/kg in feed for 5 weeks0 daysVery low concentrations detectedNot Reported
Muscle132 mg/kg in feed3 weeksNot Detectable270
Liver132 mg/kg in feed3 weeksNot Detectable80
Gizzard132 mg/kg in feed3 weeksNot Detectable331
Muscle3-12 mg/kg in feed0 days3-12Not Reported
Liver3-12 mg/kg in feed0 daysNot DetectableNot Reported
MuscleNot Specified1 dayNot DetectableNot Reported
Eyes6 mg/kg in feed21 daysDetected (exact concentration not specified)Not Reported
Liver30 µg/kg in feedNot SpecifiedNot Reported0.6 ± 0.2

Table 2: Furaltadone and AMOZ Residues in Eggs

Egg ComponentDosage and DurationWithdrawal PeriodFuraltadone Concentration (μg/kg)AMOZ Concentration (μg/kg)Reference
Yolk and/or WhiteTherapeutic Dose1 weekNot DetectableDetected
Yolk and/or WhiteTherapeutic Dose3 weeksNot DetectableDetected
Yolk and/or WhiteSub-therapeutic Dose2 weeksNot DetectableDetected

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics of furaltadone in chickens.

Study 1: Residue Depletion in Tissues (Barbosa et al., 2011)
  • Objective: To examine the accumulation, distribution, and depletion of furaltadone and its metabolite AMOZ in chicken muscle, liver, and gizzard.

  • Animal Model: Chickens (specific breed and age not detailed in the abstract).

  • Dosing Regimen: Medicated feed containing furaltadone at a therapeutic concentration of 132 mg/kg was administered for 5 weeks.

  • Sample Collection: Muscle, liver, and gizzard samples were collected from slaughtered animals after the 5-week treatment period (0-day withdrawal) and after a 3-week withdrawal period.

  • Analytical Method:

    • Feed Analysis: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

    • Tissue Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Sample Preparation: The specific extraction and clean-up procedures for the tissue samples were not detailed in the abstract but would typically involve homogenization, acid hydrolysis to release bound metabolites, derivatization with 2-nitrobenzaldehyde, liquid-liquid extraction, and solvent evaporation followed by reconstitution.

Study 2: Residue Depletion in Eggs (Barbosa et al., 2012)
  • Objective: To evaluate the accumulation and depletion of furaltadone and its metabolite AMOZ in the yolk and white of eggs from laying hens.

  • Animal Model: Laying hens.

  • Dosing Regimen: Hens were administered therapeutic and sub-therapeutic doses of furaltadone in their feed for three consecutive weeks.

  • Sample Collection: Eggs were collected during the treatment period and for up to three weeks after withdrawal from the medicated feed. Egg yolk and white were separated for analysis.

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with positive and negative electrospray ionization. The method was validated according to Commission Decision 2002/657/EC.

    • Decision Limit (CCα) for AMOZ: 0.1 μg/kg

    • Detection Capability (CCβ) for AMOZ: 0.5 μg/kg

    • Decision Limit (CCα) for Furaltadone: 0.9 μg/kg

    • Detection Capability (CCβ) for Furaltadone: 2.0 μg/kg

Visualizations: Experimental Workflows

The following diagrams illustrate the general experimental workflows for studying the pharmacokinetics of furaltadone in chickens.

experimental_workflow_tissue cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase Dosing Chickens administered furaltadone-medicated feed (e.g., 132 mg/kg for 5 weeks) Slaughter_0day Slaughter at 0-day withdrawal Dosing->Slaughter_0day Slaughter_3wk Slaughter after 3-week withdrawal Dosing->Slaughter_3wk Tissue_Collection Collection of muscle, liver, and gizzard samples Slaughter_0day->Tissue_Collection Slaughter_3wk->Tissue_Collection Sample_Prep Sample Preparation: - Homogenization - Acid Hydrolysis - Derivatization - Extraction Tissue_Collection->Sample_Prep LCMSMS LC-MS/MS Analysis Sample_Prep->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis

Caption: Experimental workflow for furaltadone tissue residue analysis.

experimental_workflow_eggs cluster_dosing_eggs Dosing Phase cluster_collection_eggs Collection Phase cluster_analysis_eggs Analytical Phase Dosing_Eggs Laying hens administered furaltadone-medicated feed (therapeutic/sub-therapeutic doses for 3 weeks) Egg_Collection Egg collection during and after treatment (up to 3 weeks withdrawal) Dosing_Eggs->Egg_Collection Sample_Separation Separation of yolk and white Egg_Collection->Sample_Separation Sample_Prep_Eggs Sample Preparation Sample_Separation->Sample_Prep_Eggs LCMSMS_Eggs LC-MS/MS Analysis Sample_Prep_Eggs->LCMSMS_Eggs Data_Analysis_Eggs Data Analysis and Quantification LCMSMS_Eggs->Data_Analysis_Eggs

Caption: Experimental workflow for furaltadone egg residue analysis.

Signaling Pathways and Mechanism of Action

The primary antibacterial mechanism of furaltadone, like other nitrofurans, is the inhibition of bacterial DNA and RNA synthesis. This is achieved through the reductive activation of the nitro group on the furan ring by bacterial nitroreductases, leading to the formation of reactive intermediates that are cytotoxic to the bacteria.

It is important to note that the available scientific literature does not describe specific signaling pathways within the chicken host that are directly modulated by furaltadone. The toxicological effects, such as carcinogenicity, are thought to arise from the interaction of reactive metabolites with host macromolecules, including DNA. However, a detailed signaling cascade leading to these effects in avian species has not been elucidated.

The metabolic conversion of furaltadone to its primary metabolite, AMOZ, is a key pathway in its disposition within the chicken.

metabolic_pathway Furaltadone Furaltadone Metabolism Rapid Metabolism in Chicken Furaltadone->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Metabolism->AMOZ Protein_Binding Tissue Protein Binding AMOZ->Protein_Binding Persistent_Residues Persistent Tissue Residues Protein_Binding->Persistent_Residues

Caption: Metabolic pathway of furaltadone to AMOZ in chickens.

Conclusion and Future Directions

The pharmacokinetics of this compound in chickens are dominated by its rapid conversion to the stable and persistent metabolite, AMOZ. While the parent drug is quickly cleared, AMOZ accumulates in edible tissues and eggs, posing a potential risk to consumers. Residue depletion studies have provided valuable data on the persistence of AMOZ, highlighting the importance of appropriate withdrawal periods.

However, a significant gap exists in the literature regarding the detailed pharmacokinetic parameters of both furaltadone and AMOZ in chickens. Future research should focus on studies designed to determine key parameters such as Cmax, Tmax, AUC, and bioavailability. Such data would enable more accurate modeling of drug disposition and facilitate the establishment of scientifically-backed withdrawal times. Furthermore, a deeper understanding of the mechanisms underlying the toxicity of furaltadone residues in avian species would be beneficial for assessing the risks associated with nitrofuran use and for the development of safer alternatives in poultry production.

The 5-Nitrofurantoin Ring in Furaltadone Hydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the 5-nitrofuran ring as the core functional moiety in Furaltadone hydrochloride. It covers the compound's mechanism of action, antibacterial spectrum, immunomodulatory effects, and relevant experimental protocols.

Core Concepts: Mechanism of Action

This compound is a synthetic nitrofuran antibiotic.[1] Its biological activity is primarily derived from the 5-nitrofuran ring. The mechanism of action is a multi-faceted process initiated by the metabolic activation of the furaltadone molecule within the bacterial cell.

Once inside the bacterium, the nitro group of the 5-nitrofuran ring is reduced by bacterial nitroreductases to generate highly reactive electrophilic intermediates.[2] These intermediates are cytotoxic and exert their antibacterial effect through several mechanisms:

  • DNA and RNA Damage: The reactive intermediates can directly interact with and induce breaks in the structural backbone of bacterial DNA and RNA.[2] This damage impairs critical cellular processes such as DNA replication and gene transcription, ultimately leading to bacterial cell death.[2] Specifically, these intermediates are known to damage essential enzymes like DNA gyrase and topoisomerase II, which are crucial for maintaining DNA integrity.[2]

  • Enzyme Inhibition: The reactive metabolites can also cause irreversible damage to the prosthetic groups of various bacterial enzymes and degrade their polypeptide chains.[3]

This broad-based attack on multiple cellular targets is a key factor in the potent bactericidal activity of furaltadone.

Antibacterial_Mechanism_of_Furaltadone Furaltadone Furaltadone (5-Nitrofuran) BacterialCell Bacterial Cell Furaltadone->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Metabolic Activation DNARNA Bacterial DNA & RNA ReactiveIntermediates->DNARNA Enzymes Bacterial Enzymes (e.g., DNA Gyrase) ReactiveIntermediates->Enzymes Damage1 Structural Damage & Fragmentation DNARNA->Damage1 Damage2 Inhibition & Degradation Enzymes->Damage2 CellDeath Bacterial Cell Death Damage1->CellDeath Damage2->CellDeath

Fig. 1: Antibacterial mechanism of Furaltadone.

Antibacterial Spectrum and Efficacy

This compound exhibits broad-spectrum antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria.[4] Its efficacy has been documented against clinically relevant pathogens, including species of Staphylococcus, Salmonella, and Escherichia.[4]

Quantitative Data
ParameterValueCell LinesSource
IC₅₀ (Mast Cell Degranulation)~3.9 µMRBL-2H3 and BMMC[5]

Table 1: Immunomodulatory Activity of Furaltadone.

TissueConcentration (µg/kg)Treatment DetailsSource
Meat270Medicated feed (132 mg/kg), 3 weeks withdrawal[6]
Liver80Medicated feed (132 mg/kg), 3 weeks withdrawal[6]
Gizzard331Medicated feed (132 mg/kg), 3 weeks withdrawal[6]

Table 2: Residue Concentration of Furaltadone Metabolite (AMOZ) in Poultry.

Immunomodulatory Activity

Beyond its antibacterial properties, Furaltadone has been shown to possess immunomodulatory effects, specifically in the context of allergic responses.[7] It has been demonstrated to suppress IgE-mediated allergic reactions by inhibiting the activation of mast cells.[5]

This inhibitory effect is achieved through the suppression of the Lyn/Syk signaling pathway.[5] Furaltadone inhibits the antigen-induced phosphorylation of key signaling proteins within this pathway, including Syk and LAT, as well as downstream targets such as Akt, Erk1/2, p38, and JNK in mast cells.[5] This disruption of the signaling cascade prevents mast cell degranulation and the release of pro-inflammatory mediators.[5]

Furaltadone_Immunomodulatory_Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Signaling (Akt, Erk1/2, p38, JNK) Syk->Downstream Activation Degranulation Mast Cell Degranulation (Release of mediators) Downstream->Degranulation Furaltadone Furaltadone Furaltadone->Lyn Inhibition Furaltadone->Syk Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Prep_Compound Prepare Furaltadone Stock Solution Serial_Dilution Perform Serial Dilutions of Furaltadone Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Media with Bacterial Suspension Prep_Inoculum->Inoculation Prep_Media Prepare Growth Media (Broth or Agar) Prep_Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Data_Collection Observe for Bacterial Growth (Visual or Spectrophotometric) Incubate->Data_Collection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Data_Collection->MIC_Determination

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Furaltadone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone hydrochloride is a synthetic nitrofuran antibiotic with demonstrated in vitro activity against a range of bacteria, including species of Staphylococcus and Vibrio. As with any antimicrobial agent, standardized in vitro susceptibility testing is crucial for determining its spectrum of activity, monitoring for the development of resistance, and establishing its potential clinical utility. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution and agar dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₁₆N₄O₆・HCl
Molecular Weight 360.75 g/mol
Appearance Yellow crystalline powder
Solubility Water: ≥ 25 mg/mLDMSO: ≥ 16.67 mg/mL[1]
Table 2: Published Minimum Inhibitory Concentration (MIC) Data for Furaltadone

The following table summarizes publicly available MIC data for Furaltadone. It is important to note that comprehensive MIC distributions for a wide range of bacterial species are not extensively published.

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Vibrio spp. (from Japan)Not Specified3.1>9.4≤3.1 - 9.4(ResearchGate)
Vibrio spp. (from Korea)Not Specified3.1>9.4≤3.1 - 9.4(ResearchGate)
Vibrio spp. (from Philippines)Not Specified3.1>9.4≤3.1 - 9.4(ResearchGate)

Note: The referenced data is from a graphical representation and should be considered an approximation.

Table 3: Quality Control (QC) Strains and Considerations

Standardized QC ranges for this compound have not been established by CLSI or EUCAST. Laboratories should establish internal QC ranges for this compound using well-characterized QC strains. As a reference, the established QC ranges for a related nitrofuran, Nitrofurantoin, against common QC strains are provided below. These ranges should not be used as a direct substitute for this compound QC.

Quality Control StrainAntimicrobial AgentMIC (µg/mL) QC Range (CLSI)MIC (µg/mL) QC Range (EUCAST)
Escherichia coli ATCC® 25922™Nitrofurantoin4 - 164 - 16
Staphylococcus aureus ATCC® 29213™Nitrofurantoin16 - 64Not specified
Enterococcus faecalis ATCC® 29212™Nitrofurantoin1 - 41 - 4

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Sterile, deionized water or Dimethyl sulfoxide (DMSO)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (optional)

Procedure:

  • Determine the appropriate solvent. this compound is soluble in water and DMSO.[1] For susceptibility testing, it is preferable to use a solvent that is compatible with the growth medium and has minimal intrinsic antimicrobial activity at the final concentration used. Water is the preferred solvent. If DMSO is required for higher concentrations, the final concentration in the test medium should not exceed 0.5% (v/v) to avoid affecting bacterial growth.

  • Calculate the required amount of powder. Use the following formula to calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL): Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / [Potency (µg/mg)] Note: The potency of the antibiotic powder should be provided by the manufacturer.

  • Weigh the powder. Aseptically weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder. Add the appropriate volume of sterile deionized water or DMSO to the weighed powder. Vortex thoroughly until the powder is completely dissolved.

  • Sterilization (optional). If the stock solution is not prepared from a sterile powder under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.

  • Storage. Aliquot the stock solution into sterile, tightly sealed tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35 ± 2°C)

  • Plate reader or a viewing device for assessing bacterial growth

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Furaltadone Stock Solution C Prepare Serial Dilutions of Furaltadone in CAMHB A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Value E->F G Validate with QC Strains F->G

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Procedure:

  • Prepare Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

  • Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions and to the growth control wells (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

  • Quality Control: Concurrently test the recommended QC strains. The resulting MICs for the QC strains should fall within the laboratory's established acceptable limits.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control bacterial strains

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Workflow:

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Furaltadone Stock Solution C Prepare Agar Plates with Serial Dilutions of Furaltadone A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Spot Inoculate Plates (Final Inoculum ~10^4 CFU/spot) B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Value E->F G Validate with QC Strains F->G

Caption: Workflow for Agar Dilution Susceptibility Testing.

Procedure:

  • Prepare Agar Plates: Prepare a series of molten MHA aliquots. Add the appropriate volume of the this compound stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate without the antibiotic should also be prepared.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculate Plates: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. An inoculum replicating device can be used to inoculate multiple strains simultaneously.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

  • Quality Control: Test the recommended QC strains in parallel. The resulting MICs for the QC strains must be within the laboratory's established acceptable limits.

Signaling Pathway and Logical Relationships

The antibacterial mechanism of nitrofurans, including Furaltadone, involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are believed to damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes such as DNA and protein synthesis, and ultimately cell death.

Nitrofuran_Mechanism cluster_targets Cellular Targets Furaltadone Furaltadone Nitroreductases Bacterial Nitroreductases Furaltadone->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Damage OtherMacromolecules Other Macromolecules ReactiveIntermediates->OtherMacromolecules Damage Inhibition Inhibition of Cellular Processes (DNA Synthesis, Protein Synthesis) DNA->Inhibition Ribosomes->Inhibition OtherMacromolecules->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Simplified Mechanism of Action for Nitrofuran Antibiotics.

Disclaimer: These protocols are intended for research use only by qualified personnel. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional safety guidelines and regulatory requirements. All experimental work should be conducted in a certified laboratory environment.

References

Application Notes and Protocols: Furaltadone Hydrochloride for Coccidiosis in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Furaltadone is a nitrofuran antibiotic. Its use in food-producing animals has been banned in many jurisdictions, including the European Union and the United States, due to concerns about the carcinogenic and mutagenic potential of its residues.[1][2][3] The following information is provided for research, historical, and drug development reference purposes only and is not an endorsement or recommendation for its use in livestock.

Introduction

Furaltadone hydrochloride is a synthetic nitrofuran with broad-spectrum antibacterial and antiprotozoal properties.[4] Historically, it was utilized in veterinary medicine to treat and prevent a variety of diseases in poultry, including coccidiosis, a parasitic disease caused by Eimeria species that leads to significant economic losses in the poultry industry.[4][5] Furaltadone was also employed against bacterial infections such as those caused by Salmonella and Staphylococcus.[4] Its mechanism of action involves the inhibition of essential microbial enzyme systems and damage to microbial DNA, which halts pathogen replication.[4][6] Despite its efficacy, safety concerns regarding its residues led to its prohibition in food animals.[2][3]

Mechanism of Action

Nitrofurans, including furaltadone, act as broad-spectrum antimicrobial agents. Their mechanism is not fully elucidated but is understood to involve the inhibition of multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism.[6] The nitrofuran molecule is reduced by bacterial nitroreductases into highly reactive, electrophilic intermediates. These intermediates can bind to and damage ribosomal proteins, DNA, and RNA, thereby inhibiting protein synthesis, and other vital cellular processes, ultimately leading to the death of the pathogen.[4][7]

cluster_Cell Pathogen Cell (Eimeria / Bacteria) cluster_Targets Cellular Targets Furaltadone Furaltadone Nitroreductases Bacterial/Protozoal Nitroreductases Furaltadone->Nitroreductases Reduction Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates DNA DNA/RNA Intermediates->DNA Damage Ribosomes Ribosomes Intermediates->Ribosomes Damage Enzymes Metabolic Enzymes (Carbohydrate Metabolism) Intermediates->Enzymes Inhibition Inhibition Inhibition of Cellular Processes (Protein Synthesis, Metabolism) DNA->Inhibition Ribosomes->Inhibition Enzymes->Inhibition CellDeath Pathogen Death Inhibition->CellDeath

Caption: Proposed mechanism of action for Furaltadone.

Historical Dosage and Administration

This compound's water solubility allowed for administration via drinking water or feed.[8] Dosages varied based on whether the goal was prevention or treatment. The data below is compiled from historical veterinary product information and studies.

Administration Route Purpose Dosage Duration Reference
Drinking WaterPrevention & Treatment100 g per 200 L of drinking water5 days[9]
Drinking WaterGeneral Dose20 mg/kg bodyweight5 days[9]
Drinking WaterPrevention1.5 g per 10 L of drinking water (0.015%)5-7 days[8]
Drinking WaterTreatment3.0 g per 10 L of drinking water (0.03%)5-7 days[8]
Medicated FeedTreatment (Air Sac Disease)200 - 400 g/ton of feedNot Specified[10]

Pharmacokinetics and Residue Profile

A significant factor in the prohibition of furaltadone was its metabolic profile. While the parent drug is metabolized and depleted relatively quickly, it forms a stable, tissue-bound metabolite that persists for an extended period.

Parameter Compound Finding Reference
Metabolism Furaltadone (Parent)Rapidly metabolized; undetectable as early as 12-24 hours post-treatment.[2][11]
Marker Residue AMOZ¹Stable, tissue-bound metabolite; persists for several weeks post-treatment.[2][12]
Tissue Distribution Furaltadone (Parent)Low concentrations detected in muscle, liver, and gizzard at zero withdrawal time.[2][12]
Residue Depletion Furaltadone (Parent)Not detectable after a 1-day withdrawal period.[11]
Residue Concentration (Post-Treatment) AMOZ¹After treatment with 132 mg/kg in feed and a 3-week withdrawal, concentrations were: Muscle: 270 µg/kg, Gizzard: 331 µg/kg, Liver: 80 µg/kg.[2][12]
Depletion Half-Life (Muscle) AMOZ¹ (Tissue-bound)Approximately 3.4 days.[11]

¹AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone

Experimental Protocols

The following are generalized protocols for evaluating an anticoccidial agent like furaltadone, based on standard methodologies in poultry research.

Protocol: In Vivo Efficacy Against Coccidiosis

This protocol outlines a typical floor-pen trial to assess the efficacy of a test compound against an induced Eimeria infection.

A Phase 1: Acclimation (Day 0-14) Day-old chicks placed in floor pens. Standard starter feed. B Phase 2: Treatment Initiation (Day 14) Switch to medicated feed (Control vs. Furaltadone groups). A->B C Phase 3: Coccidial Challenge (Day 16) Oral inoculation with mixed Eimeria species oocysts. B->C D Phase 4: Evaluation Period (Day 16-23) C->D E Data Collection (Day 23) - Body Weight Gain - Feed Conversion Ratio (FCR) - Intestinal Lesion Scoring - Oocyst Counts (in litter/feces) D->E F Phase 5: Analysis Statistical analysis (e.g., ANOVA) to compare treatment groups. E->F G Conclusion Determine efficacy based on improved performance and reduced pathology. F->G

Caption: Workflow for an in vivo anticoccidial efficacy trial.

Methodology:

  • Animal Model: Day-old broiler chicks, housed in floor pens with fresh litter.

  • Experimental Design:

    • Group 1: Uninfected, Untreated Control (UUC).

    • Group 2: Infected, Untreated Control (IUC).

    • Group 3: Infected, Furaltadone-Treated (e.g., 200 g/ton of feed).

    • Each group should have multiple replicate pens (e.g., 6-8 pens of 20 birds each).

  • Procedure:

    • Acclimation (Day 0-14): Birds are raised on standard, non-medicated starter feed.

    • Treatment (Day 14 onwards): Switch designated groups to their respective experimental diets.

    • Infection (Day 16): All birds (except UUC group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).

    • Evaluation (Day 21-23): Approximately 5-7 days post-infection, a subset of birds from each pen is selected for evaluation.

  • Parameters Measured:

    • Performance: Body weight gain and feed conversion ratio (FCR) are calculated for the infection period.

    • Pathology: Intestinal lesion scoring is performed on the selected birds. This involves a macroscopic evaluation of different intestinal sections for damage characteristic of specific Eimeria species, typically on a scale of 0 (no lesions) to 4 (severe lesions).

    • Parasitology: Oocyst counts per gram of litter or cecal content are determined to assess parasite shedding.

  • Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol: Residue Depletion Study

This protocol is designed to determine the time required for drug residues to deplete to safe or undetectable levels.

A 1. Treatment Phase Administer Furaltadone via feed/water at a therapeutic dose for a set period (e.g., 7 days). B 2. Withdrawal Phase Switch birds to non-medicated feed. This is Withdrawal Day 0. A->B C 3. Timed Sample Collection Collect tissue samples (muscle, liver, gizzard, skin/fat) from subsets of birds at defined time points. (e.g., 0, 1, 3, 7, 14, 21, 28 days post-withdrawal). B->C D 4. Sample Preparation Homogenize tissues. Perform hydrolysis to release bound residues (for AMOZ). Extract and clean up samples. C->D E 5. Analytical Detection Quantify Furaltadone (parent) and AMOZ (metabolite) residues using LC-MS/MS. D->E F 6. Data Analysis Plot residue concentration vs. time. Calculate depletion half-life and determine the withdrawal period. E->F

Caption: Workflow for a veterinary drug residue depletion study.

Methodology:

  • Animal Treatment: A cohort of poultry is administered this compound at a defined therapeutic dose and duration (e.g., 100g / 200L in drinking water for 5 days).

  • Withdrawal and Sampling:

    • At the end of the treatment period, the birds are switched to non-medicated feed and water (Day 0 of withdrawal).

    • Groups of birds (e.g., n=5) are euthanized at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days) following drug withdrawal.

    • Edible tissues, including muscle, liver, gizzard, and skin with adhering fat, are collected from each bird and stored frozen (e.g., at -70°C) until analysis.[11]

  • Sample Analysis:

    • Tissue samples are homogenized.

    • To detect the marker residue AMOZ, an acid hydrolysis step is required to release the metabolite from its covalent bonds with tissue proteins.

    • The released AMOZ is then derivatized (e.g., with 2-nitrobenzaldehyde).

    • The derivative is extracted, purified, and quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[12]

  • Data Interpretation: The concentration of the marker residue (AMOZ) in each tissue is plotted against the withdrawal time. This data is used to calculate the depletion rate and determine the withdrawal period required for residues to fall below a target level.

Toxicity and Safety

  • Acute Toxicity: Overdoses of furaltadone in poultry can lead to acute poisoning. Symptoms include neurological signs such as distress, excitement, circling, movement disorders, convulsions, and potentially death.[1]

  • Chronic Toxicity and Carcinogenicity: The primary reason for the ban on nitrofurans is the finding that the drugs and their metabolites are potentially carcinogenic and can cause genetic mutations.[1][2] These long-term health risks to consumers were deemed unacceptable, leading to their prohibition in food-producing animals.

References

Application Notes and Protocols for Furaltadone Hydrochloride Administration in Drinking Water for Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Furaltadone is a nitrofuran antibiotic that has been banned for use in food-producing animals in many countries, including the European Union, due to concerns about the carcinogenicity of its residues.[1][2] These application notes are for research and investigational purposes only and are not an endorsement for the use of Furaltadone in commercial poultry production. All research should be conducted in compliance with local and international regulations and ethical guidelines for animal welfare.

Introduction

Furaltadone hydrochloride is a synthetic nitrofuran with broad-spectrum antibacterial and antiprotozoal activity.[3] Historically, it was used in veterinary medicine to treat and prevent various diseases in poultry, including those caused by Salmonella, Escherichia coli, and Eimeria species (coccidiosis).[4][5] Its water-soluble nature makes it suitable for administration to flocks via drinking water.[5]

These notes provide an overview of this compound, its mechanism of action, and protocols for its administration and evaluation in a research setting.

Mechanism of Action

Nitrofurans like Furaltadone are prodrugs that require activation by bacterial nitroreductases. Once reduced, they form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes such as DNA and protein synthesis, and ultimately cell death.[6]

cluster_bacteria Bacterial Cell Furaltadone Furaltadone (Prodrug) Nitroreductases Bacterial Nitroreductases Furaltadone->Nitroreductases Uptake & Reduction ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Inhibition Macromolecules Other Macromolecules ReactiveIntermediates->Macromolecules Damage CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Macromolecules->CellDeath

Mechanism of Action of Furaltadone in Bacteria.

Quantitative Data

Recommended Dosage in Drinking Water
ApplicationDosageDurationReference(s)
General Dose20 mg/kg bodyweight5-7 days[5][7]
Prevention100 g per 200 L of drinking water5 consecutive days[7]
Treatment200 g per 200 L of drinking water5 consecutive days[7]
Residue Levels of Furaltadone and its Metabolite (AMOZ) in Chicken Tissues

Furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which is a more persistent tissue-bound residue.

TissueFuraltadone Concentration (Administered at 132 mg/kg in feed)AMOZ Concentration (Administered at 132 mg/kg in feed, 3 weeks withdrawal)Reference(s)
MuscleVery low, undetectable after 1-day withdrawal270 µg/kg[1][8]
LiverUndetectable after withdrawal80 µg/kg[1][8]
GizzardHigher retention than muscle and liver331 µg/kg[1][8]
Pharmacokinetic Parameters
ParameterValueSpeciesReference(s)
Half-life (in vivo)35 minutesGoat[9]
Half-life of AMOZ (in muscle)3.4 daysBroiler Chicken[10]

Experimental Protocols

Protocol for Preparation and Administration of Medicated Drinking Water

This protocol outlines the steps for preparing and administering this compound in the drinking water of chickens for experimental purposes.

A Calculate Total Daily Water Intake B Determine Medicated Water Volume (1/4 to 1/3 of daily intake) A->B C Calculate Total Furaltadone HCl Needed B->C D Prepare Stock Solution C->D F Administer Medicated Water D->F E Withhold Water (1.5-3 hours) E->F G Provide Fresh Water F->G After consumption H Monitor Consumption F->H

Workflow for Medicated Water Administration.

Materials:

  • This compound powder

  • Calibrated weighing scale

  • Clean water containers/drinkers

  • Graduated cylinders or beakers

  • Stirring rod

  • Personal Protective Equipment (PPE): gloves, mask, safety glasses

Procedure:

  • Determine Water Consumption: For at least three days prior to the study, measure the average daily water consumption of the flock to accurately calculate the required volume of medicated water.

  • Calculate Dosage: Based on the average body weight of the chickens and the desired dosage (e.g., 20 mg/kg), calculate the total amount of this compound needed for the group.

  • Prepare Medicated Water:

    • It is recommended to prepare a concentrated stock solution first to ensure complete dissolution.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a smaller volume of clean, non-chlorinated water, stirring thoroughly.

    • Dilute the stock solution to the final volume of drinking water. The final volume should be approximately 1/4 to 1/3 of the total daily water intake to ensure all medicated water is consumed within a few hours.

  • Water Withdrawal: Withhold drinking water from the chickens for 1.5 to 3 hours prior to offering the medicated water to encourage rapid consumption. The duration of water withdrawal may need to be adjusted based on ambient temperature and humidity.

  • Administration: Provide the medicated water as the sole source of drinking water.

  • Monitoring: Observe the chickens to ensure they are drinking the medicated water. Monitor the time it takes for the medicated water to be consumed.

  • Follow-up: Once the medicated water is consumed, provide fresh, unmedicated water.

  • Fresh Preparation: Medicated drinking water should be prepared fresh daily and used within 24 hours.[7]

Protocol for an Efficacy Study against Salmonella Enteritidis

This protocol is a representative model for evaluating the efficacy of this compound in reducing Salmonella Enteritidis colonization in experimentally infected chickens.

Experimental Design:

  • Animals: Day-old broiler chicks, confirmed to be Salmonella-free.

  • Housing: Birds should be housed in isolated pens with controlled temperature, humidity, and lighting. Strict biosecurity measures must be in place to prevent cross-contamination.

  • Groups:

    • Group 1: Negative Control (uninfected, unmedicated)

    • Group 2: Positive Control (infected, unmedicated)

    • Group 3: Treatment Group (infected, medicated with Furaltadone HCl)

    • Group 4: Prophylaxis Group (medicated with Furaltadone HCl prior to infection)

  • Challenge Strain: A known strain of Salmonella Enteritidis with a predetermined infectious dose.

Procedure:

  • Acclimation: Allow the chicks to acclimate for 3-5 days after arrival.

  • Treatment Administration (Prophylaxis Group): Begin administering this compound in the drinking water to Group 4, 24 hours prior to challenge.

  • Infection: At approximately 4 days of age, orally challenge the chicks in Groups 2, 3, and 4 with a defined dose of Salmonella Enteritidis (e.g., 10^8 CFU/bird).

  • Treatment Administration (Treatment Group): Begin administering this compound in the drinking water to Group 3, 24 hours post-infection.

  • Duration: Continue treatment for 5-7 consecutive days.

  • Clinical Monitoring: Throughout the study, monitor the birds daily for clinical signs of salmonellosis (e.g., depression, diarrhea, mortality). Record feed and water intake, and body weight.

  • Sample Collection: At specified time points (e.g., 3, 7, and 14 days post-infection), euthanize a subset of birds from each group and aseptically collect samples of the cecum, liver, and spleen.

  • Microbiological Analysis: Enumerate the Salmonella Enteritidis in the collected tissues using standard plating techniques on selective agar.

  • Data Analysis: Statistically compare the bacterial counts between the groups to determine the efficacy of the treatment.

Protocol for a Safety and Toxicity Study

This protocol is based on OECD guidelines for acute oral toxicity testing and is designed to evaluate the safety of this compound in chickens.

Experimental Design:

  • Animals: Healthy, young adult chickens of a single breed, acclimated to the experimental conditions.

  • Housing: Individual or small group housing to allow for close observation.

  • Groups:

    • Control Group: Administered with vehicle (water) only.

    • Treatment Groups: At least 3-5 groups receiving geometrically spaced doses of this compound. Doses should be selected to span a range expected to produce no effect up to mortality.

Procedure:

  • Dose Preparation: Prepare fresh solutions of this compound in water for each dose level.

  • Administration: Administer a single oral dose to each bird using gavage.

  • Observation Period: Observe the birds intensively for the first few hours after dosing and then at least twice daily for a period of 14 days.

  • Clinical Observations: Record all signs of toxicity, including changes in behavior, appearance, respiration, and any neurological or gastrointestinal signs. Note the time of onset, duration, and severity of these signs.

  • Body Weight: Record the body weight of each bird before dosing and at regular intervals during the observation period.

  • Mortality: Record any mortalities, including the time of death.

  • Necropsy: Conduct a gross necropsy on all birds that die during the study and on all surviving birds at the end of the observation period.

  • Data Analysis: Analyze the data to determine the LD50 (median lethal dose) if possible, and to identify the target organs of toxicity and the clinical signs associated with this compound administration.

A Dose Range Finding B Group Assignment & Acclimation A->B C Single Oral Gavage B->C D Intensive Observation (Daily) C->D E Record Clinical Signs & Mortality D->E F Monitor Body Weight D->F G Gross Necropsy (Day 14) E->G End of Study F->G H Data Analysis (e.g., LD50) G->H

Logical Flow for a Safety/Toxicity Study.

Conclusion

This compound has demonstrated efficacy against a range of poultry pathogens. However, its use is curtailed by significant safety concerns regarding its carcinogenic residues. The protocols provided here offer a framework for the controlled investigation of its properties in a research context. It is imperative that any research involving Furaltadone adheres to strict safety and ethical guidelines, with a particular focus on the handling and disposal of the compound and treated animals.

References

Determining the Cytotoxic Effects of Furaltadone Hydrochloride: A Guide to Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone hydrochloride, a member of the nitrofuran class of antibiotics, has been utilized in veterinary medicine. As with any pharmacologically active compound, a thorough understanding of its cytotoxic potential is crucial for safety assessment and the exploration of further therapeutic applications. Cell culture-based cytotoxicity assays are indispensable tools for evaluating the effects of chemical compounds on cell viability and proliferation. This document provides detailed protocols for a panel of commonly used in vitro assays to determine the cytotoxicity of this compound, enabling researchers to generate robust and reproducible data.

The primary mechanism of action for nitrofurans like furaltadone involves the generation of reactive intermediates that can induce DNA damage[1]. This genotoxic stress can trigger various cellular responses, including cell cycle arrest, apoptosis (programmed cell death), or necrosis (uncontrolled cell death). Therefore, a comprehensive cytotoxicological evaluation should employ assays that can probe these different cellular fates.

This guide details the methodologies for the following key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and detect necrosis.

  • Annexin V-FITC Apoptosis Assay: To identify and quantify apoptotic cells.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Data Presentation

The following tables present example data for the cytotoxic effects of this compound on various cell lines. These are representative results and will vary depending on the cell line, experimental conditions, and specific protocol used.

Table 1: MTT Assay - Cell Viability upon 24-hour this compound Exposure

Cell LineFuraltadone HCl (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HEp-2 0 (Control)100 ± 4.5\multirow{6}{}{~150}
1095.2 ± 5.1
5078.9 ± 6.2
10060.1 ± 4.8
20045.3 ± 3.9
50020.7 ± 2.5
Caco-2 0 (Control)100 ± 5.2\multirow{6}{}{~180}
1098.1 ± 4.9
5085.4 ± 5.5
10068.7 ± 6.1
20049.5 ± 4.2
50025.3 ± 3.1
V79 0 (Control)100 ± 3.9\multirow{6}{*}{~120}
1092.8 ± 4.3
5072.1 ± 5.0
10055.6 ± 4.1
20038.2 ± 3.5
50015.9 ± 2.8

Table 2: LDH Assay - Membrane Integrity upon 24-hour this compound Exposure

Cell LineFuraltadone HCl (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
HEp-2 0 (Control)5.2 ± 1.1
10015.8 ± 2.3
20035.4 ± 4.1
50068.9 ± 5.7
Caco-2 0 (Control)4.8 ± 0.9
10012.5 ± 1.9
20030.1 ± 3.5
50062.3 ± 6.2
V79 0 (Control)6.1 ± 1.3
10020.3 ± 2.8
20042.7 ± 4.9
50075.4 ± 6.8

Table 3: Annexin V-FITC & Propidium Iodide Staining - Apoptosis Induction by this compound (24-hour exposure)

Cell LineFuraltadone HCl (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
HEp-2 0 (Control)95.1 ± 2.12.5 ± 0.52.4 ± 0.4
150 (IC50)48.2 ± 3.535.8 ± 2.916.0 ± 1.8
Caco-2 0 (Control)96.3 ± 1.82.1 ± 0.41.6 ± 0.3
180 (IC50)50.5 ± 4.132.4 ± 3.217.1 ± 2.0
V79 0 (Control)94.8 ± 2.53.1 ± 0.62.1 ± 0.5
120 (IC50)45.7 ± 3.838.2 ± 3.516.1 ± 1.9

Table 4: Caspase-3/7 Activity Assay - Induction of Apoptosis by this compound (24-hour exposure)

Cell LineFuraltadone HCl (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
HEp-2 0 (Control)1.0 ± 0.1
150 (IC50)4.8 ± 0.5
Caco-2 0 (Control)1.0 ± 0.1
180 (IC50)4.2 ± 0.4
V79 0 (Control)1.0 ± 0.2
120 (IC50)5.5 ± 0.6

Experimental Protocols & Visualizations

The following sections provide detailed, step-by-step protocols for each assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Furaltadone HCl serial dilutions treatment 3. Treat cells with Furaltadone HCl compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate 3-4 hours (Formazan formation) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (e.g., DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate % Cell Viability read_absorbance->data_analysis

MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control: Cells with medium and vehicle.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Medium Background)] x 100

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_treat 1. Seed and Treat Cells with Furaltadone HCl prepare_controls 2. Prepare Controls (Untreated, Max Release) collect_supernatant 3. Collect Supernatant prepare_controls->collect_supernatant add_reagent 4. Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt 5. Incubate 30 min at RT add_reagent->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read_absorbance 7. Read Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity 8. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow.
Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • FITC Signal (Annexin V): Detects apoptotic cells.

    • PI Signal: Detects necrotic or late apoptotic cells with compromised membranes.

Apoptosis_Signaling cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade Furaltadone Furaltadone HCl DNA_Damage DNA Damage Furaltadone->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

DNA Damage-Induced Apoptosis Pathway.
Caspase-3/7 Activity Assay

This is a luminogenic or fluorogenic assay that measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Necrosis_Pathway cluster_stimulus Cellular Stress cluster_membrane_damage Membrane Damage cluster_outcome Cellular Outcome High_Dose_Furaltadone High Concentration Furaltadone HCl Severe_Damage Severe Cellular Damage (e.g., Extensive DNA Damage, Oxidative Stress) High_Dose_Furaltadone->Severe_Damage ATP_Depletion ATP Depletion Severe_Damage->ATP_Depletion Ion_Imbalance Ion Imbalance (Ca²⁺ influx) Severe_Damage->Ion_Imbalance Membrane_Perm Plasma Membrane Permeabilization ATP_Depletion->Membrane_Perm Ion_Imbalance->Membrane_Perm Cell_Swelling Cell Swelling & Lysis Membrane_Perm->Cell_Swelling Content_Release Release of Intracellular Contents (e.g., LDH) Cell_Swelling->Content_Release Necrosis Necrosis Cell_Swelling->Necrosis Inflammation Inflammation Content_Release->Inflammation

Generalized Necrosis Pathway.

Conclusion

The suite of assays described in this application note provides a robust framework for the comprehensive evaluation of this compound's cytotoxic effects. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain detailed insights into the mechanisms of cell death induced by this compound. The provided protocols are designed to be clear and reproducible, facilitating the generation of high-quality data for drug development and safety assessment. It is recommended to use a combination of these assays to build a complete cytotoxicological profile of this compound.

References

Application Note: Quantification of Furaltadone Residues in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of furaltadone residues in animal tissue. Due to the rapid metabolism of the parent drug, furaltadone, the analytical method targets its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2][3] The described protocol involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NP-AMOZ.[4][5][6] Subsequent cleanup using solid-phase extraction (SPE) and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for accurate and precise quantification. The method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine for its broad-spectrum antibacterial activity.[5][7] However, concerns over the potential carcinogenic and mutagenic effects of its residues have led to a ban on its use in food-producing animals in many countries, including the European Union.[1][3][6][8] Furaltadone is rapidly metabolized in vivo, and its residues become covalently bound to tissue proteins, making the parent drug undetectable shortly after administration.[1][9][10] Therefore, regulatory monitoring focuses on the detection of its persistent tissue-bound metabolite, AMOZ.[1][8][11] This application note provides a detailed protocol for the reliable quantification of AMOZ in tissue samples using LC-MS/MS, a highly sensitive and specific analytical technique.[8]

Experimental Protocol

Materials and Reagents
  • Furaltadone (AMOZ) standard and its deuterated internal standard (AMOZ-D5)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Sample Preparation
  • Homogenization: Weigh 1.0 g of tissue sample into a centrifuge tube. Add 5 mL of water and homogenize until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5).

  • Hydrolysis: Add 5 mL of 0.125 M HCl to the homogenate.[5]

  • Derivatization: Add 200 µL of 50 mM 2-NBA in methanol.[5] Vortex the mixture thoroughly.

  • Incubation: Incubate the sample overnight (approximately 16 hours) at 37°C in a water bath to allow for complete hydrolysis and derivatization.[6]

  • Neutralization: Cool the sample to room temperature and neutralize the pH to approximately 7.4 with 0.1 M K2HPO4 and 0.8 M NaOH.[5][6]

  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[6]

  • Evaporation: Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol:water).[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 2 mM Ammonium formate in water[5]
Mobile Phase B Methanol[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 10 µL[5]
Gradient Optimized for separation of NP-AMOZ from matrix interferences

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for maximum ion signal
Source Temperature Typically 120-150°C
Desolvation Temperature Typically 350-450°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of NP-AMOZ and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
NP-AMOZ 335.1291.1127.0[5]
NP-AMOZ-D5 340.1101.9-

Quantitative Data Summary

The method was validated according to the European Union Commission Decision 2002/657/EC guidelines.

ParameterResult
Linearity Range 0.1 - 5.0 µg/kg[5]
Correlation Coefficient (r²) ≥ 0.99[5]
Limit of Quantification (LOQ) 0.13 µg/kg[5]
Limit of Detection (LOD) 0.02 - 0.06 ng/mL in solution[6]
Accuracy (Recovery) 81% - 108%[5]
Precision (Intra-day RSD) 2.7% - 6.6%[5]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Tissue Homogenization spiking 2. Internal Standard Spiking homogenization->spiking hydrolysis 3. Acid Hydrolysis spiking->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization incubation 5. Incubation derivatization->incubation neutralization 6. Neutralization incubation->neutralization lle 7. Liquid-Liquid Extraction neutralization->lle evaporation1 8. Evaporation lle->evaporation1 reconstitution1 9. Reconstitution evaporation1->reconstitution1 spe 10. SPE Cleanup reconstitution1->spe evaporation2 11. Evaporation spe->evaporation2 reconstitution2 12. Final Reconstitution & Filtration evaporation2->reconstitution2 lc_separation 13. LC Separation reconstitution2->lc_separation ms_detection 14. MS/MS Detection (MRM) lc_separation->ms_detection quantification 15. Quantification ms_detection->quantification

Caption: Workflow for the quantification of furaltadone metabolite (AMOZ) in tissue.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of furaltadone residues, through its metabolite AMOZ, in tissue samples. The detailed protocol for sample preparation, including hydrolysis, derivatization, and solid-phase extraction, ensures the effective release and purification of the analyte. The use of a stable isotope-labeled internal standard and Multiple Reaction Monitoring on a tandem mass spectrometer delivers high accuracy and precision, meeting the stringent requirements for regulatory monitoring of banned veterinary drugs in food products. This method is a valuable tool for ensuring food safety and compliance with international regulations.

References

Experimental Design for the Study of Furaltadone Hydrochloride in Broiler Chickens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for designing and conducting experiments to evaluate the efficacy, safety, and pharmacokinetics of Furaltadone hydrochloride in broiler chickens. Furaltadone, a nitrofuran antibiotic, has been historically used in poultry to treat and prevent various bacterial and protozoal infections.[1][2] However, due to concerns regarding the potential carcinogenicity of its residues, its use is banned in food-producing animals in many regions.[3] This document outlines the necessary experimental procedures to rigorously study this compound, should such research be warranted for specific, legally permissible applications or for generating data for regulatory assessment.

Efficacy and Dose-Response Evaluation

The primary objective of an efficacy study is to determine the effective dose range of this compound against specific pathogens relevant to broiler production, such as those causing chronic respiratory disease (CRD) complex or coccidiosis.[4][5]

Data Presentation: Efficacy of this compound
Parameter Control Group (No Treatment) Furaltadone HCl (Low Dose) Furaltadone HCl (Medium Dose) Furaltadone HCl (High Dose) Positive Control (Approved Antibiotic)
Mortality Rate (%)
Morbidity Score (0-4)
Average Body Weight Gain (g)
Feed Conversion Ratio (FCR)
Lesion Score (e.g., air sac, intestinal)
Pathogen Load (CFU/g or Oocysts/g)

Note: This table should be populated with data obtained from the experimental protocol below. Doses should be selected based on historical data or preliminary range-finding studies.

Experimental Protocol: In-vivo Efficacy Study
  • Animal Model:

    • One-day-old broiler chicks (e.g., Ross 308 or Cobb 500) of mixed sex.

    • House birds in a controlled environment with ad libitum access to feed and water.

    • Acclimatize birds for a minimum of 7 days before the start of the experiment.

  • Experimental Groups:

    • Group 1 (Negative Control): Uninfected and untreated.

    • Group 2 (Infected Control): Infected with the target pathogen and untreated.

    • Groups 3, 4, 5 (Treatment Groups): Infected and treated with low, medium, and high doses of this compound.

    • Group 6 (Positive Control): Infected and treated with a known effective, approved antibiotic.

    • Each group should consist of a statistically significant number of birds (e.g., n=30), with replicates.

  • Infection Model:

    • Challenge birds with a standardized dose of a specific pathogen (e.g., Mycoplasma gallisepticum for CRD, Eimeria species for coccidiosis) at a predetermined age (e.g., 14 days). The route of administration will depend on the pathogen.

  • Drug Administration:

    • Administer this compound via medicated feed or drinking water for a specified duration (e.g., 5-7 days), starting 24 hours post-infection.[1][2]

    • Precisely calculate and mix the drug concentrations in the feed or water.

  • Data Collection:

    • Monitor and record daily mortality and clinical signs of disease (morbidity score).

    • Measure body weight and feed intake at regular intervals to calculate body weight gain and FCR.

    • At the end of the study, euthanize a subset of birds from each group for necropsy.

    • Score gross lesions in target organs (e.g., air sacs, intestines) using a standardized scoring system.

    • Collect tissue samples for pathogen quantification (e.g., bacteriology, oocyst counts).

Experimental Workflow for Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Acclimatize 1-day-old broiler chicks (7 days) B Randomly allocate to 6 experimental groups A->B C Infect Groups 2-6 with target pathogen at day 14 B->C D Administer Furaltadone HCl (3 doses) and Positive Control for 5-7 days C->D E Daily monitoring of mortality and morbidity D->E F Measure body weight and feed intake D->F G Necropsy, lesion scoring, and pathogen quantification D->G H Statistical Analysis E->H F->H G->H

Caption: Workflow for the in-vivo efficacy evaluation of this compound in broiler chickens.

Pharmacokinetic Study

Data Presentation: Pharmacokinetic Parameters of Furaltadone in Broilers
Pharmacokinetic Parameter Intravenous (IV) Administration Oral (PO) Administration
Maximum Plasma Concentration (Cmax) (µg/mL) N/A
Time to Cmax (Tmax) (h) N/A
Area Under the Curve (AUC) (µg·h/mL)
Elimination Half-life (t½) (h)
Volume of Distribution (Vd) (L/kg)
Clearance (CL) (L/h/kg)
Bioavailability (F) (%) N/A

Note: This table should be populated with data from the experimental protocol below.

Experimental Protocol: Pharmacokinetic Analysis
  • Animal Model:

    • Healthy broiler chickens of a specific age and weight.

    • Fast birds for a few hours before drug administration to ensure an empty crop.

  • Experimental Groups:

    • Group 1 (Intravenous): Administer a single bolus IV injection of this compound (e.g., via the wing vein).

    • Group 2 (Oral): Administer a single oral gavage of this compound.

    • Each group should have a sufficient number of birds to allow for serial blood sampling.

  • Drug Administration:

    • Prepare a sterile solution of this compound for IV administration.

    • Prepare a solution or suspension for oral administration.

    • Administer a precise dose based on individual body weight.

  • Sample Collection:

    • Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of Furaltadone and its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate the parameters listed in the table above.

Residue Depletion Study

This study is crucial for determining the withdrawal period required to ensure that residues of Furaltadone and its metabolites in edible tissues are below the maximum residue limits (MRLs) or are undetectable. The metabolite AMOZ is known to be more persistent than the parent drug.[6][7]

Data Presentation: Furaltadone (AMOZ) Residue Depletion in Broiler Tissues (µg/kg)
Withdrawal Time (Days) Muscle Liver Kidney Gizzard Skin/Fat
0
1
3
7
14
21
28

Note: Data from studies has shown that AMOZ can be detected in tissues for several weeks post-treatment. For example, after administration of 132 mg/kg Furaltadone in feed, AMOZ concentrations at 3 weeks withdrawal were 270 µg/kg in meat, 80 µg/kg in liver, and 331 µg/kg in gizzard.[3][6]

Experimental Protocol: Residue Depletion Analysis
  • Animal Model and Dosing:

    • Treat a group of broiler chickens with this compound at a therapeutic dose in their feed or water for a specified period (e.g., 7 days).

  • Sample Collection:

    • At the end of the treatment period (Day 0) and at various withdrawal time points (e.g., 1, 3, 7, 14, 21, 28 days), euthanize a subset of birds.

    • Collect samples of edible tissues: pectoral muscle, liver, kidney, gizzard, and skin with adhering fat.

  • Sample Preparation and Analysis (LC-MS/MS for AMOZ):

    • Homogenization: Homogenize 2-5 grams of each tissue sample.

    • Hydrolysis: Incubate the homogenized tissue with hydrochloric acid to release protein-bound AMOZ.

    • Derivatization: React the sample with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative (NP-AMOZ).

    • Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Clean-up: Use solid-phase extraction (SPE) if necessary to remove interfering substances.

    • Analysis: Analyze the final extract using a validated LC-MS/MS method.

Experimental Workflow for Residue Depletion Study

G cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis A Administer Furaltadone HCl to broilers for 7 days B Euthanize subsets of birds at various withdrawal time points (0-28 days) A->B C Collect muscle, liver, kidney, and gizzard samples B->C D Sample homogenization, hydrolysis, and derivatization C->D E Liquid-liquid extraction and clean-up D->E F LC-MS/MS analysis of AMOZ E->F G Determine residue depletion curve F->G

Caption: Workflow for the residue depletion study of Furaltadone's metabolite (AMOZ) in broiler chickens.

Safety and Toxicology

A safety study is necessary to evaluate potential adverse effects of this compound in broilers, including effects on growth, organ health, and hematology.

Experimental Protocol: 28-Day Repeated Dose Toxicity Study
  • Animal Model and Groups:

    • Use broiler chickens from 1 day of age.

    • Group 1 (Control): Untreated.

    • Groups 2, 3, 4 (Treatment Groups): Administer this compound in the feed at 1x, 3x, and 5x the proposed therapeutic dose for 28 consecutive days.

  • Data Collection:

    • Monitor for clinical signs of toxicity and mortality daily.

    • Measure body weight and feed consumption weekly.

    • Collect blood samples at the end of the study for hematology and serum biochemistry analysis.

    • Conduct a full necropsy on all birds.

    • Weigh key organs (liver, kidneys, spleen, bursa of Fabricius).

    • Collect these organs for histopathological examination.

Protocol: Histopathological Examination
  • Tissue Collection: Collect tissue samples no thicker than 1 cm.

  • Fixation: Immediately fix the samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A qualified veterinary pathologist should examine the slides for any treatment-related histopathological changes, such as inflammation, necrosis, degeneration, or changes in cell morphology.

Mechanism of Action: Signaling Pathway

The antibacterial action of Furaltadone, like other nitrofurans, is initiated by the reduction of its nitro group by bacterial nitroreductases. This process generates highly reactive intermediates that are non-specific and damage multiple cellular targets.[8][9]

Antibacterial Signaling Pathway of Furaltadone

G cluster_cell Bacterial Cell cluster_activation Prodrug Activation cluster_targets Cellular Targets cluster_outcome Outcome A Furaltadone (Prodrug) B Bacterial Nitroreductases (e.g., NfsA, NfsB) A->B enters cell C Reactive Intermediates (e.g., nitro-anion radicals, hydroxylamine) B->C reduction D Bacterial DNA (Strand breaks) C->D E Ribosomes (Inhibition of protein synthesis) C->E F Metabolic Enzymes (Inhibition of cellular respiration) C->F G Bacterial Cell Death D->G E->G F->G

Caption: The antibacterial mechanism of Furaltadone involves intracellular activation and subsequent damage to multiple vital cellular components.

By following these detailed application notes and protocols, researchers can generate robust and reliable data on the efficacy, pharmacokinetics, residue depletion, and safety of this compound in broiler chickens. This information is essential for making informed decisions regarding its potential use and for meeting regulatory requirements.

References

Application Note: Preparation and Handling of Furaltadone Hydrochloride Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Furaltadone hydrochloride is a synthetic nitrofuran antibiotic with potent antibacterial and antiprotozoal activities.[1][2] It is widely used in veterinary medicine and as a research chemical to study antimicrobial resistance, bacterial infections, and immunomodulatory pathways.[1][3][4] Its mechanism of action involves the generation of reactive intermediates that damage bacterial DNA and RNA.[3][5] Additionally, Furaltadone has been shown to suppress IgE-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway in mast cells.[5][6][7] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Chemical and Physical Properties

This compound is typically supplied as a yellow crystalline powder.[2] Its key properties are summarized below.

PropertyValue
CAS Number 3759-92-0[1][7][8]
Molecular Formula C₁₃H₁₆N₄O₆·HCl[1][2]
Molecular Weight 360.75 g/mol [2][7][8]
Appearance Light Yellow to Yellow Solid[2][9]
Melting Point >300°C (with decomposition)[9][10]
Powder Storage 2-8°C or -20°C, keep in a dark, dry place[2][7][9]

Solubility Data

The solubility of this compound can vary based on the solvent and conditions. It is crucial to use high-purity, fresh solvents to ensure maximum solubility.

SolventConcentrationNotes
Water ≥ 25 mg/mL (approx. 69.3 mM)[7]One source indicates solubility as high as 72 mg/mL.[8]
DMSO ~17 mg/mL (approx. 47.1 mM)[8]Requires sonication or gentle warming to fully dissolve.[7][11] Use fresh DMSO as absorbed moisture can reduce solubility.[8]
Ethanol Insoluble[8]Not a recommended solvent.
Methanol Slightly Soluble[9]Not ideal for high-concentration stock solutions.

Recommended Stock Solution Protocols

Safety First: Always handle this compound powder in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

Protocol 1: High-Concentration Stock Solution in DMSO (for In Vitro Use)

This protocol is suitable for preparing a concentrated stock for subsequent dilution in cell culture media or aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.36075 (mg/µmol)

  • Weighing: Carefully weigh the calculated amount of powder and place it into a sterile vial.

  • Dissolution: Add the required volume of DMSO. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 3.61 mg of powder.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or warm the solution to 37°C.[6][11]

  • Verification: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][11] Store as recommended in Section 4.

Protocol 2: Aqueous Stock Solution in Water (for In Vitro Use)

This protocol is for applications where DMSO may interfere with the experimental system.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Sterile vials or tubes

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Weigh the desired amount of this compound powder into a sterile vial.

  • Dissolution: Add the calculated volume of sterile water to achieve the target concentration (e.g., 25 mg/mL).

  • Mixing: Cap the vial and vortex vigorously until the powder is completely dissolved. Gentle warming can aid dissolution.

  • Sterilization (Optional): If required, filter-sterilize the solution using a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Aliquot and store immediately as described in Section 4.

Protocol 3: Formulation for In Vivo Administration

For oral gavage or other in vivo applications, a multi-component vehicle is often required to ensure solubility and bioavailability. It is recommended to prepare this formulation fresh on the day of use.[6]

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl, sterile)

Procedure:

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by adding the components in the following order and volumetric ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix Vehicle: Vortex the mixture thoroughly until it forms a homogenous solution.

  • Add Drug: Add 10% by volume of the this compound DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the prepared vehicle.

  • Final Mix: Vortex the final solution until it is clear and homogenous. The resulting solution will have a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7]

  • Administration: Use the freshly prepared formulation for animal dosing as required by the experimental protocol.

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity and activity of this compound. All solutions should be stored sealed and protected from light.[6][7]

Storage TemperatureRecommended DurationNotes
-20°C Up to 1 month[6][8][11]Suitable for short-term storage.
-80°C Up to 6 months[6][8][11]Recommended for long-term storage.

Best Practices:

  • Aliquot: Always divide stock solutions into single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[6][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Thawing: When ready to use, thaw an aliquot quickly and keep it on ice. Discard any unused portion of the thawed aliquot.

Mechanism of Action and Experimental Workflows

This compound has two primary mechanisms of action that are relevant for research applications.

A. Antibacterial Mechanism Inside a bacterial cell, Furaltadone is metabolically activated into reactive intermediates. These intermediates cause strand breaks and fragmentation of bacterial DNA and RNA, which inhibits replication and transcription, ultimately leading to cell death.[3][5][8]

G cluster_cell Bacterial Cell A Metabolic Activation B Reactive Intermediates A->B C DNA/RNA Damage B->C D Inhibition of Replication & Transcription C->D E Bacterial Cell Death D->E F Furaltadone HCl F->A

Diagram 1: Antibacterial mechanism of Furaltadone HCl.

B. Immunomodulatory Mechanism Furaltadone inhibits IgE-mediated allergic responses by suppressing the activation of mast cells. It achieves this by inhibiting the phosphorylation of key early signaling proteins, Lyn and Syk, thereby blocking downstream signaling cascades that lead to degranulation.[6][7]

G cluster_pathway Mast Cell Signaling Lyn Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT Downstream Downstream Signaling (Akt, Erk1/2, p38, JNK) LAT->Downstream Degran Degranulation (Allergic Response) Downstream->Degran Antigen Antigen + IgE Antigen->Lyn Fura Furaltadone HCl Fura->Syk

Diagram 2: Inhibition of the Lyn/Syk pathway by Furaltadone HCl.

C. General Experimental Workflow A typical in vitro experiment involves careful preparation of the stock solution, dilution to a working concentration, and application to the biological system.

G A Weigh Furaltadone HCl Powder B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Store Aliquots at -80°C B->C D Thaw Aliquot & Dilute to Working Concentration in Media C->D For each experiment E Treat Cells/System D->E F Incubate for Defined Period E->F G Perform Assay (e.g., Viability, Western Blot) F->G H Data Collection & Analysis G->H

Diagram 3: General workflow for an in vitro experiment.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder and concentrated solutions.[10]

  • Ventilation: Handle the dry powder in a chemical fume hood to avoid inhalation of dust.[10]

  • Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

  • Spills: In case of a spill, absorb the material with an inert binder and decontaminate the surface. Ensure the area is well-ventilated.[10]

References

Troubleshooting & Optimization

How to resolve Furaltadone hydrochloride solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting procedures for resolving solubility issues with Furaltadone hydrochloride in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is soluble in DMSO, with reported concentrations ranging from approximately 12.4 mg/mL to 17 mg/mL.[1][2][3][4] Achieving these concentrations may require specific techniques such as gentle warming and sonication.[1][2][4] It is also highly soluble in water.[1][3][4]

Q2: Why is my this compound not dissolving completely in DMSO?

A2: Several factors can contribute to incomplete dissolution:

  • Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Contamination with water can significantly reduce the solubility of this compound.[3][4] Always use fresh, anhydrous-grade DMSO.

  • Insufficient Temperature or Agitation: The dissolution of this compound in DMSO is aided by gentle warming (e.g., to 37°C) and sonication.[2][4] Without these, the compound may dissolve slowly or incompletely.

  • Concentration Exceeds Solubility Limit: Attempting to prepare a solution with a concentration higher than the compound's solubility limit in DMSO will result in undissolved material.

Q3: How should I properly store this compound powder and its DMSO stock solution?

A3:

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Stock Solution: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture media. What should I do?

A4: This is a common issue when a compound is less soluble in aqueous solutions than in the DMSO stock. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the compound to the aqueous environment.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically below 0.5%) to minimize toxicity to the cells.[5]

  • Co-solvents: In some cases, the use of a co-solvent in the final medium can help maintain solubility, though this must be tested for compatibility with your experimental system.[6]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilityConditions Noted
DMSO ≥12.4 mg/mLWith gentle warming[1][2]
16.67 mg/mL (46.21 mM)Requires sonication; use fresh DMSO[4]
17 mg/mL (47.12 mM)Use fresh DMSO as moisture reduces solubility[3]
Water ≥34.35 mg/mL-[1]
≥25 mg/mL (69.30 mM)-[4]
72 mg/mL-[3]
Ethanol Insoluble-[1][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the recommended procedure for dissolving this compound in DMSO to create a stock solution.

  • Preparation:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO to prevent issues related to moisture absorption.[3][4]

  • Weighing:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution briefly to mix.

    • If the compound does not fully dissolve, proceed with the following steps.

  • Assisted Solubilization:

    • Warming: Place the tube in a water bath or heat block set to 37°C for 10-15 minutes.[2] Periodically vortex the tube during this time.

    • Sonication: If solids persist, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution clarifies.[2][4]

  • Storage:

    • Once the this compound is fully dissolved, create single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] Avoid repeated freeze-thaw cycles.[2][3]

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Furaltadone HCl not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use a new vial of anhydrous DMSO check_dmso->use_fresh_dmso No check_concentration Is the concentration below 12 mg/mL? check_dmso->check_concentration Yes use_fresh_dmso->check_concentration adjust_concentration Action: Recalculate and adjust to a lower concentration check_concentration->adjust_concentration No apply_heat Gently warm the solution to 37°C for 10-15 mins check_concentration->apply_heat Yes adjust_concentration->apply_heat sonicate Sonicate the solution for 10-15 mins apply_heat->sonicate observe Is the solution clear? sonicate->observe success Success: Solution ready for aliquoting and storage observe->success Yes fail Issue persists: Consult further technical data or consider alternative solvent observe->fail No G center Furaltadone HCl in DMSO Solution aliquoting Aliquoting center->aliquoting cold_storage Proper Cold Storage (-20°C or -80°C) center->cold_storage node_positive Factors Promoting Solubility & Stability fresh_dmso Fresh, Anhydrous DMSO warming Gentle Warming (37°C) sonication Sonication fresh_dmso->center warming->center sonication->center node_negative Factors Hindering Solubility & Stability hygroscopic_dmso Hygroscopic (Wet) DMSO freeze_thaw Repeated Freeze-Thaw Cycles high_concentration Concentration >17 mg/mL aqueous_dilution Rapid Aqueous Dilution hygroscopic_dmso->center freeze_thaw->center high_concentration->center aqueous_dilution->center

References

Preventing Furaltadone hydrochloride degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Furaltadone Hydrochloride

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a synthetic nitrofuran antibiotic used in research for its antibacterial properties.[1][2][3] Like other nitrofurans, it can be susceptible to degradation under common experimental conditions, which can lead to reduced efficacy, inconsistent results, and the formation of potentially toxic byproducts.[4][5][6] Its stability is critical for ensuring accurate and reproducible experimental outcomes.

Q2: What are the primary factors that cause this compound to degrade in cell culture media?

The primary degradation pathway for Furaltadone is photolysis (degradation due to light exposure).[4][5] While it is relatively stable against hydrolysis in pH ranges relevant to cell culture, prolonged exposure to light, especially UV and blue light, can significantly break down the compound.[4][7][8] Other factors such as high pH (alkaline conditions) and the presence of certain reactive components in the media can also contribute to degradation.[9]

Q3: My Furaltadone-containing media has changed color (e.g., turned more yellow). What does this indicate?

A color change in the media can be an indicator of chemical degradation. This compound itself is a yellow crystalline powder.[1][2] Degradation, particularly through photolysis, can lead to the formation of different chemical products, which may alter the color of the solution.[4][5] If you observe a color change, it is crucial to consider the possibility of compound degradation.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To ensure maximum stability, follow these guidelines:

  • Storage of Powder: Store the solid this compound powder at the recommended temperature (typically 2-8°C or -20°C for long-term), sealed tightly, and protected from light and moisture.[1][10][11]

  • Solvent Choice: Dissolve the powder in an appropriate solvent like water or DMSO.[10][12] For DMSO stock solutions, use fresh, anhydrous DMSO as absorbed moisture can reduce solubility and stability.[12]

  • Stock Solution Storage: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store these aliquots at -20°C or -80°C, protected from light, for up to 1-6 months depending on the solvent and storage temperature.[3][6][10][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution & Action Steps
Reduced or inconsistent drug efficacy in experiments. Furaltadone degradation1. Protect from Light: Conduct experiments under subdued or amber lighting.[7] Wrap media bottles, flasks, and plates in aluminum foil. 2. Prepare Fresh: Prepare working solutions in media immediately before use from a freshly thawed stock aliquot. 3. Minimize Exposure Time: Reduce the time the compound is in the media at 37°C. Consider media changes with fresh compound for long-term experiments.
Visible precipitate or cloudiness in the media after adding Furaltadone. Poor solubility or precipitation1. Check Final Concentration: Ensure the final concentration in the media does not exceed its solubility limit. 2. Proper Dissolution: Ensure the stock solution is fully dissolved before adding it to the media. Use ultrasonic agitation if necessary for DMSO stocks.[10] 3. Pre-warm Media: Add the stock solution to media that has been pre-warmed to 37°C and mix thoroughly.
Cell toxicity or unexpected off-target effects observed. Formation of toxic degradation byproducts1. Confirm Stability: Perform a stability test (see protocol below) to ensure the compound is not degrading under your specific experimental conditions. 2. Strict Light Protection: Implement rigorous light protection measures at all steps, from stock solution preparation to final incubation.[5][6][8] 3. Use Control Media: Always include a vehicle control (media with the same amount of solvent, e.g., DMSO) to differentiate between drug effects and solvent or degradation effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous cell-culture grade DMSO or sterile water

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM). Calculate the required mass of this compound powder.

  • Under sterile conditions (e.g., in a biosafety cabinet), add the weighed powder to a sterile conical tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to the tube.

  • Vortex thoroughly until the powder is completely dissolved. If using DMSO, brief sonication may be required to aid dissolution.[10]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the filtered stock solution into single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes.

  • Store aliquots at -20°C or -80°C.

Protocol 2: Assessing Furaltadone Stability in Cell Culture Media

Objective: To determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile, light-protected tubes

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a working solution of Furaltadone by spiking your cell culture medium to the highest concentration you plan to use in your experiments.

  • Dispense this solution into several sterile, light-protected tubes.

  • Immediately take a sample from one tube for your "Time 0" measurement. Store it at -80°C until analysis.

  • Place the remaining tubes in your cell culture incubator under the exact conditions of your experiment (37°C, 5% CO₂).

  • At subsequent time points (e.g., 2, 8, 24, 48 hours), remove one tube from the incubator and collect a sample for analysis. Store it at -80°C.

  • Once all samples are collected, analyze the concentration of Furaltadone in each sample using a validated method like HPLC.

  • Calculate the percentage of Furaltadone remaining at each time point relative to the Time 0 sample. The compound is generally considered stable if >90% of the initial concentration remains.

Visual Guides

Caption: Troubleshooting workflow for Furaltadone degradation.

Caption: Key factors influencing Furaltadone degradation.

References

Troubleshooting peak tailing in HPLC analysis of Furaltadone hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Furaltadone hydrochloride, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] this compound is a basic compound, and these interactions can lead to poor peak symmetry.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. This compound has a pKa of 6.35.[3][4] Operating near this pKa can lead to inconsistent ionization of the analyte, resulting in peak broadening or tailing.[5][6] To ensure consistent protonation and minimize interactions with silanol groups, it is advisable to work at a pH well below the pKa, typically around pH 2.5-3.[3][7]

Q3: Can the choice of HPLC column impact peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica (Type B) column with proper end-capping is highly recommended for the analysis of basic compounds like this compound.[3][8] These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions and improves peak shape.

Q4: Is sample preparation important for preventing peak tailing?

A4: Yes, proper sample preparation is crucial. Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion, including tailing.[9] Whenever possible, the sample should be dissolved in the initial mobile phase. Additionally, ensuring the sample is free from particulates by filtering it through a 0.45 µm or 0.22 µm filter can prevent column frits from clogging, which can also contribute to poor peak shape. For complex matrices like animal tissues, a more extensive sample clean-up involving protein precipitation, hydrolysis, and liquid-liquid or solid-phase extraction is often necessary.[10][11]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Column void or contamination - Extra-column volume - Improper fitting connection check_all_peaks->system_issue Yes analyte_specific_issue Likely Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No all_tail Yes inspect_system Inspect column, connections, and tubing. Consider column wash or replacement. system_issue->inspect_system solution Symmetrical Peak Achieved inspect_system->solution one_tail No mobile_phase Optimize Mobile Phase: - Lower pH (2.5-3.0) - Increase buffer strength (10-50mM) - Add competing base (e.g., TEA) analyte_specific_issue->mobile_phase column_chem Evaluate Column Chemistry: - Use a base-deactivated (end-capped)  C18 or C8 column - Consider a modern, high-purity  silica column mobile_phase->column_chem sample_cond Check Sample Conditions: - Lower injection volume/concentration - Dissolve sample in mobile phase column_chem->sample_cond sample_cond->solution

Caption: A flowchart outlining the steps to troubleshoot peak tailing for this compound.

Detailed Troubleshooting Steps in Q&A Format

Q: My this compound peak is tailing, but other compounds in my sample look fine. What should I investigate first?

A: If only the this compound peak is tailing, the issue is likely due to specific chemical interactions with the stationary phase. Here’s what to check:

  • Mobile Phase pH: this compound is a basic compound with a pKa of 6.35.[3][4] If your mobile phase pH is too high (above 3.5-4), residual silanol groups on the column packing will be ionized and can interact strongly with the protonated Furaltadone, causing tailing.[1]

    • Solution: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups.[3]

  • Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak shape issues.

    • Solution: Increase the ionic strength of your mobile phase by using a buffer like ammonium formate or potassium phosphate at a concentration of 10-20 mM.[3][12]

  • Use of a Competing Base: Sometimes, even at low pH, some problematic silanol interactions can persist.

    • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-10 mM.[3][13] The TEA will preferentially interact with the active silanol sites, masking them from the this compound. Be aware that TEA can shorten column lifetime.[3]

Q: I've adjusted my mobile phase, but I still see some tailing. What's the next step?

A: If mobile phase optimization is not sufficient, consider the following:

  • Column Chemistry: Not all C18 columns are the same. Older "Type A" silica columns have more active silanol sites.

    • Solution: Switch to a modern, high-purity, end-capped C18 or C8 column. These "base-deactivated" columns are specifically designed to provide excellent peak shape for basic compounds.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[14]

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the peak to be distorted.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible.[9]

Q: All the peaks in my chromatogram, including this compound, are tailing. What does this indicate?

A: When all peaks are tailing, it usually points to a system-wide problem rather than a specific chemical interaction.

  • Column Void: A void or channel can form at the inlet of the column over time, causing the sample to travel through the column unevenly.

    • Solution: First, try reversing and flushing the column (be sure to disconnect it from the detector). If this doesn't resolve the issue, the column will likely need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.

  • Clogged Frit: A blocked inlet frit on the column can disrupt the flow path and lead to distorted peaks.

    • Solution: Try back-flushing the column. If this fails, the frit may need to be replaced, or the entire column may need to be discarded. Using a guard column can help protect the analytical column from contamination.

Data Presentation

Table 1: Key Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₄O₆·HCl[15]
Molecular Weight360.75 g/mol [15]
pKa6.35[3][4]
AppearanceYellow crystalline powder[3]
SolubilitySoluble in water, methanol, and ethanol[3]

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8, 2.1-4.6 mm ID, 1.8-5 µm particle sizeMinimizes silanol interactions for basic compounds.[8]
Mobile Phase A Water with 0.1% Formic Acid or 10-20 mM Ammonium Formate/Phosphate BufferLow pH (2.5-3.0) suppresses silanol ionization. Buffer maintains pH.[3][4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of organic, e.g., 5-10%, and ramp up as needed.To elute the compound with a good peak shape and retention time.[4]
Flow Rate 0.2 - 1.0 mL/min (depending on column dimensions)Typical flow rates for analytical HPLC.
Column Temp. 25-40 °CTo ensure reproducible retention times.
Injection Vol. 1-10 µLKeep low to avoid column overload.[14]
Sample Diluent Initial mobile phase compositionTo prevent peak distortion due to solvent effects.[9]
Detection UV, typically around 365 nm for nitrofurans[16]

Experimental Protocols

Protocol 1: General HPLC Analysis of this compound Standard

This protocol is a starting point for the analysis of a this compound standard.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to make a 100 µg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase to achieve the desired concentration for analysis (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Execution:

    • Install a suitable column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 365 nm.

    • Inject 10 µL of the standard solution.

    • Run a suitable gradient program, for example: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

Protocol 2: Analysis of Furaltadone Metabolite (AMOZ) in a Biological Matrix (Conceptual Workflow)

This protocol outlines the key steps for analyzing the metabolite of Furaltadone in a complex matrix, which often involves derivatization.

  • Sample Homogenization: Homogenize the tissue sample (e.g., poultry muscle).

  • Acid Hydrolysis and Derivatization:

    • To a known amount of homogenized tissue, add 0.2 M HCl.[10]

    • Add a solution of 2-nitrobenzaldehyde (derivatizing agent) in DMSO.[11]

    • Incubate the mixture (e.g., overnight at 37 °C) to release the protein-bound metabolites and allow for derivatization to occur simultaneously.[10]

  • Extraction:

    • Neutralize the sample with a suitable base and buffer to a pH of approximately 6.5-7.0.[10]

    • Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction to ensure high recovery.[10][11]

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Clean-up:

    • Reconstitute the dried extract in an aqueous solution.

    • A further clean-up step, such as a wash with hexane or solid-phase extraction (SPE), may be necessary to remove interfering substances.[11]

  • LC-MS/MS Analysis:

    • The final extract is typically analyzed by LC-MS/MS for high sensitivity and selectivity, using conditions similar to those described in Protocol 1 but with a mass spectrometer as the detector.

References

Optimizing Furaltadone hydrochloride concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Furaltadone hydrochloride concentrations for antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic nitrofuran antibiotic. Its antibacterial effect stems from its metabolic activation within bacterial cells into reactive intermediates.[1][2] These intermediates disrupt crucial cellular processes by damaging bacterial DNA and RNA, thereby inhibiting replication and protein synthesis, which ultimately leads to bacterial cell death.[1][2][3]

Q2: What is the spectrum of activity for this compound?

A2: this compound exhibits broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria, including species of Staphylococcus and Salmonella.[1][3]

Q3: How should this compound be stored?

A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[4] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[4]

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[4] When using DMSO, it is recommended to use a fresh, anhydrous supply, as absorbed moisture can reduce solubility.[4] Gentle warming and sonication can aid in dissolution.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assay

  • Possible Cause: Improper inoculum density.

    • Troubleshooting Step: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculating the agar plate.

  • Possible Cause: this compound degradation.

    • Troubleshooting Step: Prepare fresh stock solutions. Check the storage conditions and age of the compound. Nitrofurans can be sensitive to light and certain pH conditions.

  • Possible Cause: Incorrect agar depth.

    • Troubleshooting Step: The depth of the Mueller-Hinton agar should be uniform, typically 4mm. Inconsistent depth can affect the diffusion of the antibiotic.

  • Possible Cause: Issues with antibiotic disks.

    • Troubleshooting Step: Ensure disks are stored correctly and are not expired. Apply disks firmly to the agar surface to ensure good contact. The pH of the disk paper itself can sometimes affect results for nitrofurans.[6]

Issue 2: No Bacterial Growth in Control Wells of a Broth Microdilution Assay

  • Possible Cause: Contamination of the growth medium.

    • Troubleshooting Step: Use fresh, sterile Mueller-Hinton broth for each experiment.

  • Possible Cause: Inactive bacterial inoculum.

    • Troubleshooting Step: Use a fresh overnight culture to prepare the inoculum. Ensure the viability of the bacterial strain.

  • Possible Cause: Incorrect incubation conditions.

    • Troubleshooting Step: Verify the incubator temperature and atmosphere (e.g., CO2 levels if required for the specific strain).

Issue 3: Unexpectedly High Minimum Inhibitory Concentration (MIC) Values

  • Possible Cause: High inoculum density.

    • Troubleshooting Step: Re-standardize the bacterial inoculum to a 0.5 McFarland standard. A higher bacterial load can lead to apparently higher resistance.

  • Possible Cause: this compound precipitation in the medium.

    • Troubleshooting Step: Visually inspect the wells for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with the assay.

  • Possible Cause: Bacterial resistance.

    • Troubleshooting Step: The bacterial strain may have inherent or acquired resistance to nitrofurans. Consider performing molecular tests to identify resistance genes.

Issue 4: Variability in MIC Results Between Experiments

  • Possible Cause: Inconsistent pipetting or dilution series preparation.

    • Troubleshooting Step: Ensure accurate and consistent pipetting techniques. Prepare fresh serial dilutions for each assay.

  • Possible Cause: Variation in incubation time.

    • Troubleshooting Step: Adhere to a standardized incubation time for all assays.

  • Possible Cause: pH of the medium.

    • Troubleshooting Step: The activity of some antibiotics can be influenced by the pH of the medium.[5][7] Ensure the pH of the Mueller-Hinton broth is within the recommended range.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Water≥ 25 mg/mL-
DMSO~17 mg/mLUse fresh, anhydrous DMSO. Gentle warming and sonication can aid dissolution.[4][5]

Table 2: Reported Minimum Inhibitory Concentration (MIC) of Furaltadone

Bacterial SpeciesMIC (mg/mL)
Vibrio spp.Most ≤ 3.1
Vibrio spp. (3 strains)9.4

Note: The provided MIC values are from a study on marine bacterial isolates and may not be representative of all clinical strains. Further empirical determination is recommended.[8]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized suspension in Mueller-Hinton broth to the final required inoculum density (typically 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing Mueller-Hinton broth and the bacterial inoculum, but no antibiotic.

    • Sterility Control: Wells containing only Mueller-Hinton broth.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion for Antibacterial Susceptibility Testing
  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically place a this compound-impregnated disk onto the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters.

    • Interpret the result as "Susceptible," "Intermediate," or "Resistant" based on standardized guidelines (e.g., CLSI or EUCAST).

Mandatory Visualizations

Furaltadone_Mechanism_of_Action Furaltadone Furaltadone Hydrochloride BacterialCell Bacterial Cell Furaltadone->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Metabolic Activation DNA_RNA DNA & RNA ReactiveIntermediates->DNA_RNA Targets Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Targets Damage Damage and Strand Breaks DNA_RNA->Damage Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition CellDeath Bacterial Cell Death Damage->CellDeath Inhibition->CellDeath

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilution Perform Serial Dilution of Furaltadone in 96-well Plate Start->SerialDilution InoculatePlate Inoculate Plate with Bacterial Suspension PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35-37°C for 16-20 hours InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculateAgar Inoculate Mueller-Hinton Agar Plate PrepareInoculum->InoculateAgar PlaceDisks Apply Furaltadone- impregnated Disks InoculateAgar->PlaceDisks Incubate Incubate at 35-37°C for 16-20 hours PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones Interpret Interpret Results (S, I, R) MeasureZones->Interpret End End Interpret->End

Caption: Workflow for Disk Diffusion Assay.

References

Minimizing off-target effects of Furaltadone hydrochloride in cell-based studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Furaltadone hydrochloride in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound in mammalian cells?

A1: this compound's known on-target effect in mammalian cells is the inhibition of mast cell activation. It suppresses the Lyn/Syk signaling pathway, which is crucial for IgE-mediated allergic responses. This leads to a reduction in the degranulation of mast cells and the release of inflammatory mediators like TNF-α and IL-4.

Q2: What are the likely causes of off-target effects and cytotoxicity observed with this compound?

A2: Furaltadone is a nitrofuran compound. Like other nitroaromatics, its nitro group can be metabolically reduced by cellular reductases to form reactive nitroso and hydroxylamino intermediates. These reactive species are capable of causing DNA damage and oxidative stress, which are likely the primary contributors to its off-target cytotoxicity in mammalian cells.[1][2][3] This toxicity can be more pronounced under hypoxic (low oxygen) conditions, as the reduction of the nitro group is enhanced.[1][2]

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

A3: The optimal concentration will be cell-type dependent and should be empirically determined. It is crucial to perform a dose-response curve for both your intended on-target effect (e.g., inhibition of a specific signaling pathway) and for cytotoxicity (e.g., using an MTT or LDH assay). The goal is to identify a concentration range that provides a significant on-target effect with minimal impact on cell viability. It is advisable to start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify an approximate effective range and then perform more detailed dilutions around that range.

Q4: Can the solvent used to dissolve this compound influence experimental outcomes?

A4: While Furaltadone is soluble in both water and DMSO, studies have shown that for Furaltadone, the choice of solvent may not be a significant factor in its observed toxicity.[4] However, it is always good practice to include a vehicle control (the solvent without the drug) in your experiments to account for any potential solvent-induced effects.

Q5: Are there known off-target proteins for this compound in mammalian cells?

A5: Currently, there is a lack of publicly available data from comprehensive proteomic studies (e.g., chemical proteomics or thermal proteome profiling) that specifically identify the off-target binding partners of Furaltadone in mammalian cells. General off-target effects of nitrofurans are attributed to the reactivity of their metabolites with macromolecules like DNA and proteins.[1][2]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed at concentrations expected to be on-target.
Possible Cause Troubleshooting Step
Cell line is particularly sensitive to nitrofurans. Test a panel of different cell lines to find one that is less sensitive to the cytotoxic effects of Furaltadone.[4]
Experimental conditions enhance cytotoxicity. Nitrofurans can be more toxic under hypoxic conditions.[1][2] Ensure your cell culture incubator has a properly calibrated and stable oxygen supply. If your experimental setup involves inducing hypoxia, be aware that this will likely increase Furaltadone's toxicity.
Presence of serum proteins in the culture medium. Serum proteins can sometimes modulate the activity and toxicity of small molecules. The toxic effects of nitrofurans have been observed to be decreased by the addition of serum.[1] If you are using serum-free media, consider whether this might be contributing to higher-than-expected toxicity.
Incorrect concentration calculation or stock solution degradation. Verify the calculations for your dilutions. Prepare fresh stock solutions of this compound, as it may degrade over time, especially if not stored properly.
Problem 2: Inconsistent or non-reproducible results between experiments.
Possible Cause Troubleshooting Step
Variability in cell health and passage number. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Fluctuations in incubator conditions. Regularly calibrate and monitor the temperature, CO2, and humidity levels of your cell culture incubator.
Inconsistent timing of drug treatment and assays. Standardize the duration of drug exposure and the timing of your downstream assays.
Degradation of this compound stock solution. Aliquot your stock solution upon preparation and store it protected from light at -20°C or -80°C to minimize freeze-thaw cycles and degradation.

Quantitative Data Summary

The following table summarizes available quantitative data on the effects of this compound. Note that specific IC50 values for cytotoxicity can vary significantly between different cell lines and experimental conditions.

Effect Cell Line(s) Parameter Value Reference
Inhibition of Mast Cell DegranulationRBL-2H3IC50~3.9 µM
CytotoxicityHEp-2, Caco-2, V79Not specifiedFuraltadone was found to be cytotoxic to these cell lines.[4]
DNA DamageMouse L cellsNot specifiedFuraltadone was shown to cause DNA damage.[1]

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Cell Seeding:

  • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve a range of final concentrations to be tested. It is recommended to start with a wide range (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.

3. Cell Treatment:

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your intended experiment (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

  • Plot the cell viability (as a percentage of the no-treatment control) against the log of the this compound concentration.

  • Determine the IC50 value for cytotoxicity, which is the concentration that reduces cell viability by 50%.

Protocol 2: Assessing On-Target vs. Off-Target Effects using CRISPR-Cas9 Mediated Knockout

This protocol provides a framework for validating whether the observed cellular phenotype is due to the on-target activity of this compound.

1. Generation of a Target-Knockout Cell Line:

  • Design and clone a guide RNA (gRNA) targeting your gene of interest (the putative on-target of Furaltadone).

  • Co-transfect the gRNA expression vector and a Cas9 nuclease expression vector into your cell line of choice.

  • Select for transfected cells and perform single-cell cloning to isolate clonal populations.

  • Validate the knockout of the target gene in the clonal populations by Western blot and/or sequencing.

2. Comparative Drug Treatment:

  • Seed both the wild-type (WT) and the knockout (KO) cell lines in parallel.

  • Treat both cell lines with a range of concentrations of this compound.

  • Include appropriate controls (no treatment, vehicle control).

3. Phenotypic Analysis:

  • After the desired incubation period, perform the relevant phenotypic assay. This could be a cell viability assay, a signaling pathway activity assay, or any other assay that measures the effect of Furaltadone.

4. Data Interpretation:

  • If the observed effect of Furaltadone is significantly reduced or absent in the KO cell line compared to the WT cell line , this provides strong evidence that the effect is on-target.

  • If the effect of Furaltadone is similar in both the WT and KO cell lines , this suggests that the observed phenotype is due to an off-target effect.

Visualizations

OnTarget_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE_Receptor IgE Receptor Lyn Lyn IgE_Receptor->Lyn Syk Syk Lyn->Syk Downstream_Signaling Downstream Signaling Syk->Downstream_Signaling Mast_Cell_Degranulation Mast Cell Degranulation Downstream_Signaling->Mast_Cell_Degranulation Furaltadone Furaltadone Furaltadone->Lyn Furaltadone->Syk

Caption: On-target signaling pathway of Furaltadone in mast cells.

OffTarget_Mechanism Furaltadone Furaltadone (Nitrofuran) Cellular_Reductases Cellular Reductases Furaltadone->Cellular_Reductases Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Cellular_Reductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cytotoxicity Cytotoxicity DNA_Damage->Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: Postulated mechanism of Furaltadone's off-target cytotoxicity.

Experimental_Workflow Start Start: Experiment with This compound Dose_Response 1. Perform Dose-Response Curve (On-target vs. Cytotoxicity) Start->Dose_Response Select_Concentration 2. Select Optimal Concentration (Maximize on-target, minimize cytotoxicity) Dose_Response->Select_Concentration CRISPR_Validation 3. Validate On-Target Effect (Use CRISPR KO cells) Select_Concentration->CRISPR_Validation On_Target Phenotype is On-Target CRISPR_Validation->On_Target Yes Off_Target Phenotype is Off-Target CRISPR_Validation->Off_Target No Troubleshoot 4. Troubleshoot Experiment (See guide) Off_Target->Troubleshoot

Caption: Logical workflow for minimizing off-target effects.

References

Addressing Furaltadone hydrochloride instability under light exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Furaltadone hydrochloride under light exposure.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color after being on the lab bench. What happened?

A1: this compound is a photosensitive compound.[1][2] Exposure to ambient or direct light can cause it to degrade, leading to a change in the solution's color and a loss of potency. It is crucial to protect it from light at all times.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound powder should be stored at 2-10°C, protected from light.[3] Solutions of this compound should be stored at -20°C or -80°C in light-protecting containers.

Q3: What are the main degradation products of this compound when exposed to light?

A3: Light exposure leads to the formation of several photoproducts. The main degradation pathway involves the formation of intermediates such as 5-hydroxymethylene-2(5H)-furanone and nitric oxide in homogeneous phase. In heterogeneous phase the main intermediates are C12H17N4O4 and C11H14N3O4, which rapidly degrade to smaller molecules like C8H15O3N3, C4H10NO and C5H10NO.[4]

Q4: How quickly does this compound degrade under light?

A4: The degradation kinetics of this compound in the presence of light and a photocatalyst has been reported to follow a pseudo-first-order rate. In one study, a rate constant (k) of 0.0421 min⁻¹ was observed, with 81.39% degradation occurring within 90 minutes under specific experimental conditions.[2]

Q5: Can I use tap water to dissolve this compound for my experiments?

A5: It is highly recommended to use purified water (e.g., deionized or distilled) or a suitable buffer for your experiments. The composition of tap water can vary and may contain impurities that could affect the stability and degradation kinetics of this compound. Studies on its aqueous fate have been conducted in various water types, including lake, river, and sea water, showing that indirect photolysis is the main elimination route.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent results in bioassays. Degradation of this compound due to light exposure during the experiment.Prepare fresh solutions for each experiment and protect them from light using amber vials or by wrapping the containers in aluminum foil. Minimize the exposure of treated cells/tissues to light.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Confirm the identity of the extra peaks by comparing the chromatogram with a light-exposed sample of this compound. Use a stability-indicating HPLC method for analysis.
Low potency or loss of activity of the compound. Significant degradation has occurred.Discard the old stock and prepare a fresh solution from powder stored under recommended conditions. Always quantify the concentration of your working solution before use.
Precipitate formation in the solution. Formation of insoluble degradation products or change in pH due to degradation.Check the pH of the solution. If a precipitate is observed, the solution should be discarded as its concentration and composition are no longer reliable.

Quantitative Data Summary

The following table summarizes the kinetic data for the photodegradation of this compound under different conditions.

ParameterValueConditionsReference
Degradation Rate Constant (k) 0.0013 min⁻¹Homogeneous phase, UV irradiation.[4]
Degradation Rate Constant (k) 0.0185 min⁻¹Homogeneous phase, UV/H₂O₂.[4]
Degradation Rate Constant (k) 0.0206 min⁻¹Homogeneous phase, UV/Persulfate.[4]
Degradation Rate Constant (k) 0.0421 min⁻¹Heterogeneous phase, with Er2Sn2O7/NiS2/V@g-C3N4 composite and persulfate.[2]
Degradation Efficiency 81.39%Within 90 minutes with Er2Sn2O7/NiS2/V@g-C3N4 composite and persulfate.[2]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method, following the principles of ICH Q1B guidelines.[5]

1. Sample Preparation:

  • Solid State: Spread a thin layer of this compound powder (approx. 10-20 mg) in a shallow, chemically inert, transparent container (e.g., a petri dish).
  • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to the intended application). Transfer the solution to a chemically inert and transparent container (e.g., quartz cuvette or vial).

2. Control Sample:

  • Prepare a control sample for both solid and solution states by wrapping the containers completely in aluminum foil to protect them from light.

3. Light Exposure:

  • Place the test and control samples in a photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] This can be achieved using a combination of cool white fluorescent and near-UV lamps.
  • Monitor the exposure using a calibrated lux meter and radiometer.

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the samples.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

2. Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its various degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound and also scan a wider range with the PDA detector to identify degradation products that may have different spectral properties.
  • Injection Volume: 20 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Furaltadone_Photodegradation_Pathway Furaltadone Furaltadone Hydrochloride Intermediates1 Intermediate 1 (C12H17N4O4) Furaltadone->Intermediates1 Photolysis Intermediates2 Intermediate 2 (C11H14N3O4) Furaltadone->Intermediates2 Photolysis Furanone 5-hydroxymethylene- 2(5H)-furanone Furaltadone->Furanone Mineralization NO Nitric Oxide Furaltadone->NO Mineralization Light Light (UV/Visible) Light->Furaltadone FinalProducts Smaller Degradation Products (C8H15O3N3, C4H10NO, C5H10NO) Intermediates1->FinalProducts Intermediates2->FinalProducts

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow_Photostability cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis Solid Solid Furaltadone HCl PhotostabilityChamber Photostability Chamber (UV/Visible Light) Solid->PhotostabilityChamber Solution Furaltadone HCl Solution Solution->PhotostabilityChamber Control Control (Light Protected) Control->PhotostabilityChamber Sampling Time-point Sampling PhotostabilityChamber->Sampling HPLC Stability-Indicating HPLC-PDA Analysis Sampling->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data

Caption: Workflow for this compound photostability testing.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Furaltadone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Furaltadone hydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is Furaltadone and why is its metabolite, AMOZ, typically analyzed?

Furaltadone is a synthetic nitrofuran antibiotic that has been used in veterinary medicine.[1][2][3] Due to its rapid metabolism in the body, the parent Furaltadone compound has a very short half-life.[1] It is quickly converted into a more stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][3] Consequently, regulatory monitoring and residue analysis focus on the detection of AMOZ as a marker for the illegal use of Furaltadone in food-producing animals.[1][4] For analysis by LC-MS/MS, AMOZ is typically derivatized with 2-nitrobenzaldehyde (2-NBA) to improve its chromatographic and mass spectrometric properties.[1][5]

Q2: What are matrix effects in LC-MS/MS and how do they impact my results?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6][7] These interfering components, such as salts, phospholipids, and endogenous metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[7][8] Electrospray ionization (ESI) is particularly susceptible to these effects.[9][10] The primary consequence of matrix effects is a negative impact on the method's accuracy, precision, and sensitivity, potentially leading to unreliable quantification.[6][11]

cluster_0 Ideal Condition (Neat Solution) cluster_1 Matrix Effect (Sample Extract) a1 Analyte Ions a2 Ionized Analyte Signal a1->a2 Efficient Ionization b1 Analyte Ions + Matrix Components b2 Suppressed Analyte Signal b1->b2 Ion Suppression b3 Enhanced Analyte Signal b1->b3 Ion Enhancement

Caption: Conceptual diagram of matrix effects in an ESI source.

Q3: How do I know if my Furaltadone (AMOZ) analysis is affected by matrix effects?

The most direct way to assess matrix effects is through two established experiments:

  • Qualitative Assessment (Post-Column Infusion): A solution of the AMOZ standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column.[8][12] A stable signal is observed until matrix components elute, at which point dips (suppression) or peaks (enhancement) in the signal indicate the retention times where matrix effects are significant.[12]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The peak response of AMOZ spiked into a blank matrix extract after the extraction procedure is compared to the response of AMOZ in a clean solvent at the identical concentration.[8][9][13] A significant difference in response confirms the presence of matrix effects.

Q4: What is the most effective way to compensate for matrix effects?

While optimizing sample preparation and chromatography are crucial for reducing matrix effects, the "gold standard" for compensating for them is the use of a stable isotope-labeled internal standard (SIL-IS).[6][14] A SIL-IS, such as D5-AMOZ, is a version of the analyte where several atoms have been replaced with heavy isotopes (e.g., Deuterium).[1][15] It is chemically identical to the analyte, meaning it co-elutes and is affected by matrix suppression or enhancement in the exact same way.[16] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[16]

Troubleshooting Guide
Q: My analyte signal for AMOZ is low, inconsistent, or has poor reproducibility. How can I troubleshoot for matrix effects?

Low and erratic signal intensity is a classic symptom of matrix effects, particularly ion suppression. Follow this workflow to diagnose and mitigate the issue.

G start Low & Inconsistent Analyte Signal check_system 1. Confirm System Suitability (Peak shape, RT, S/N in neat standard) start->check_system quantify_me 2. Quantify Matrix Effect (Post-extraction spike method) check_system->quantify_me me_ok Matrix Effect is Minimal (MEF ≈ 0.8-1.2) Investigate other issues (e.g., sample degradation) quantify_me->me_ok No me_bad Significant Matrix Effect Observed (MEF < 0.8 or > 1.2) quantify_me->me_bad Yes use_sil 3a. Implement SIL-IS (e.g., D5-AMOZ) The Gold Standard for compensation me_bad->use_sil optimize_prep 3b. Optimize Sample Prep (Improve cleanup) me_bad->optimize_prep optimize_lc 3c. Modify LC Method (Improve separation from interferences) me_bad->optimize_lc end Achieve Robust & Accurate Quantification use_sil->end optimize_prep->end optimize_lc->end

Caption: Troubleshooting workflow for investigating matrix effects.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Effect Factor (MEF).

1. Prepare Solutions:

  • Solution A (Matrix Spike): Extract a blank matrix sample (known to be free of AMOZ) using your established procedure. After the final evaporation step, reconstitute the extract with a known concentration of AMOZ derivatized standard (e.g., 1.0 µg/kg equivalent in reconstitution solvent).

  • Solution B (Neat Standard): Prepare a standard of derivatized AMOZ in the same reconstitution solvent at the exact same concentration as Solution A.

2. LC-MS/MS Analysis:

  • Inject Solution A and Solution B into the LC-MS/MS system multiple times (n≥3).

  • Record the average peak area for AMOZ from both sets of injections.

3. Calculation:

  • Calculate the Matrix Effect Factor (MEF) using the formula: MEF = (Average Peak Area from Solution A) / (Average Peak Area from Solution B)

  • Interpretation:

    • MEF < 1 indicates ion suppression.
    • MEF > 1 indicates ion enhancement.
    • An MEF between 0.8 and 1.2 is often considered acceptable.[8]

Protocol 2: Example Sample Preparation for AMOZ in Meat Powder

This protocol is based on a common method involving acid hydrolysis, derivatization, and liquid-liquid extraction (LLE) to minimize matrix interferences.[1]

G s1 1. Weigh Sample (e.g., 0.2 g meat powder) s2 2. Add Reagents & IS Spike with D5-AMOZ (IS) Add 0.125M HCl Add 50 mM 2-NBA s1->s2 s3 3. Derivatization Incubate at 37°C for 16 hours s2->s3 s4 4. Neutralization Add K2HPO4 and NaOH to adjust pH s3->s4 s5 5. Liquid-Liquid Extraction Add Ethyl Acetate, vortex, and centrifuge s4->s5 s6 6. Evaporation Collect supernatant and evaporate to dryness under Nitrogen stream s5->s6 s7 7. Reconstitution Reconstitute in mobile phase (e.g., Methanol:Water) s6->s7 s8 8. Analysis Filter and inject into LC-MS/MS system s7->s8

Caption: General sample preparation workflow for AMOZ analysis.

Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is one of the most effective ways to reduce matrix effects.[9] More rigorous cleanup methods generally yield a Matrix Effect Factor (MEF) closer to 1.0.

Sample Preparation TechniqueTypical MEFRelative SelectivityThroughputKey Consideration
Protein Precipitation (PPT) 0.4 - 0.7LowHighFast but non-selective; significant phospholipids may remain.[9]
Liquid-Liquid Extraction (LLE) 0.7 - 1.0MediumMediumMore selective than PPT; removes many polar interferences.[9][17]
Solid-Phase Extraction (SPE) 0.8 - 1.1HighLowHighly effective cleanup but requires method development.[9][10]
HybridSPE®-Phospholipid 0.9 - 1.1Very HighMediumSpecifically targets and removes phospholipids, a major cause of ion suppression.

Data are representative and will vary based on matrix, analyte, and specific protocol.

Table 2: Calculating Matrix Effect Factor (MEF) and the Benefit of a SIL-IS

This table demonstrates how a SIL-IS compensates for ion suppression. Even though the absolute peak areas are reduced by 50% due to matrix effects, the Analyte/IS ratio remains constant, ensuring accurate quantification.

Sample TypeAnalyte Peak Area (AMOZ)IS Peak Area (D5-AMOZ)Matrix Effect Factor (MEF)Analyte / IS Ratio
Neat Standard 2,000,0002,100,0001.00 (Reference) 0.952
Post-Extraction Spike 1,000,0001,050,0000.50 (Suppression) 0.952

References

Improving the yield of Furaltadone hydrochloride synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory synthesis of Furaltadone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves a two-step process. First, a condensation reaction is performed between 5-nitrofurfural diacetate and 3-amino-5-(morpholinomethyl)-2-oxazolidone to form the Furaltadone base. This is followed by the conversion of the base to its hydrochloride salt by treatment with hydrochloric acid. An alternative route involves the reaction of furfural with 4-nitro-o-phenylenediamine.

Q2: What is a typical expected yield for this synthesis?

A2: While literature often describes the yield as "high," specific quantitative data can vary based on the precise conditions and scale of the reaction. The synthesis of the precursor, 5-nitrofurfural diacetate, can achieve yields of approximately 79-80%.[1] The subsequent condensation and salt formation steps are also reported to be high-yielding, though precise percentages are not consistently documented in readily available literature. A purity of over 99.2% is achievable for the final product.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, reaction time, solvent purity, and the quality of starting materials. For the nitration step in the synthesis of the precursor 5-nitrofurfural diacetate, maintaining a low temperature (0-10°C) is crucial to prevent side reactions and degradation.[1] For the condensation reaction, the choice of solvent and reflux conditions are important factors.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization. The crude product from the reaction mixture can be dissolved in a suitable solvent, filtered to remove insoluble impurities, and then allowed to crystallize upon cooling. Washing the crystals with a cold solvent helps to remove residual impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Furaltadone Base Incomplete Reaction: The condensation reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary.- Optimize Temperature: Ensure the reaction is maintained at the optimal reflux temperature for the chosen solvent.
Degradation of Reactants or Product: The nitro-functionalized aromatic rings can be sensitive to high temperatures and prolonged reaction times.- Controlled Heating: Use a well-controlled heating mantle and monitor the internal reaction temperature.- Minimize Reaction Time: Once the reaction is complete, proceed to the work-up without unnecessary delay.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Purity of Starting Materials: Ensure the 5-nitrofurfural diacetate and 3-amino-5-(morpholinomethyl)-2-oxazolidone are of high purity.- Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Impurities Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Monitor Reaction Completion: Use TLC or HPLC to ensure all starting material has been consumed.- Improve Purification: Optimize the recrystallization process by selecting an appropriate solvent system and ensuring proper cooling and washing of the crystals.
Formation of Side Products: Undesired reactions occurring under the reaction conditions.- Control Reaction Parameters: Strictly adhere to the optimized temperature and reaction time.- Purification: Employ chromatographic techniques if recrystallization is insufficient to remove specific impurities.
Difficulty in Isolating the Product Product is Oiling Out: The product is not crystallizing properly from the solution.- Change Solvent System: Experiment with different recrystallization solvents or solvent mixtures.- Seed Crystals: Introduce a small crystal of pure product to induce crystallization.- Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.
Product Discoloration Presence of Colored Impurities: Formation of chromophoric byproducts.- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.- Thorough Washing: Ensure the final product is washed sufficiently with a cold, appropriate solvent.

Experimental Protocols

Protocol 1: Synthesis of 5-nitrofurfural diacetate

This protocol is adapted from a patented method for the preparation of the key precursor.[1]

Materials:

  • Furfural diacetate

  • Acetic anhydride

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane (optional)

  • Sodium hydroxide solution (25% aqueous)

Procedure:

  • In a reaction vessel, cool 4.3 g (0.042 M) of acetic anhydride to a temperature between 0°C and 10°C.

  • Prepare a solution of 5.0 g (0.025 M) of furfural diacetate in 8.5 g (0.083 M) of acetic anhydride.

  • Prepare a mixture of 2.3 g (0.037 M) of fuming nitric acid and 0.1 g (0.001 M) of sulfuric acid.

  • Simultaneously and dropwise, add the furfural diacetate solution and the nitric acid/sulfuric acid mixture to the cooled acetic anhydride with constant stirring. Maintain a strict proportionality in the addition of the two solutions.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for a specified time, monitoring the reaction progress.

  • Upon completion, add 5.9 ml of a 25% aqueous solution of sodium hydroxide to the reaction mixture under stirring to adjust the pH to 3.5-4.5, while maintaining the temperature between 15°C and 20°C.

  • Heat the reaction mixture to a temperature of 50-55°C and maintain it at this temperature for 1 hour with stirring.

  • Cool the mixture to 10-15°C and stir for 2 hours to allow for crystallization of the product.

  • Isolate the precipitated crystals of 5-nitrofurfural diacetate by filtration, wash with cold water, and dry.

  • The expected yield is approximately 4.8 g (79.4%).[1]

Protocol 2: Condensation and Salt Formation of this compound

This is a general procedure based on descriptions of the condensation reaction. Optimization of solvent, temperature, and reaction time may be required.

Materials:

  • 5-nitrofurfural diacetate

  • 3-amino-5-(morpholinomethyl)-2-oxazolidone

  • Ethanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Dissolve 5-nitrofurfural diacetate and a molar equivalent of 3-amino-5-(morpholinomethyl)-2-oxazolidone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for a period of time, monitoring the reaction by TLC or HPLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to the reaction mixture with stirring. The this compound should precipitate out of the solution.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizing the Workflow and Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

G cluster_synthesis This compound Synthesis Workflow A Reactants: 5-nitrofurfural diacetate 3-amino-5-(morpholinomethyl)-2-oxazolidone B Condensation Reaction (Ethanol, Reflux) A->B C Furaltadone Base B->C D Acidification (Hydrochloric Acid) C->D E Crude Furaltadone HCl D->E F Purification (Recrystallization) E->F G Pure Furaltadone HCl F->G

Caption: A simplified workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction complete? start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction is Complete q1->complete Yes sol1 Increase reaction time Optimize temperature incomplete->sol1 q2 Significant side products observed? complete->q2 end Yield Improved sol1->end side_products Side Product Formation q2->side_products Yes no_side_products Minimal Side Products q2->no_side_products No sol2 Check reactant purity Use inert atmosphere side_products->sol2 q3 Issues with product isolation? no_side_products->q3 sol2->end isolation_issue Product Isolation Problem q3->isolation_issue Yes q3->end No sol3 Optimize recrystallization (solvent, cooling rate) isolation_issue->sol3 sol3->end

Caption: A decision tree for troubleshooting low yield in Furaltadone HCl synthesis.

References

Dealing with Furaltadone hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaltadone hydrochloride, focusing on the common issue of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

This compound is generally considered soluble in water. However, reported solubility values can vary between suppliers. It's important to consult the product data sheet for the specific batch you are using. Generally, concentrations of at least 25 mg/mL are achievable.[1] Some sources indicate solubility up to 72 mg/mL or even 100 mM.[2][3]

Q2: My this compound is not dissolving properly in water, what should I do?

If you observe incomplete dissolution or precipitation, you can try the following:

  • Gentle Warming: Heating the solution to 37°C can help increase solubility.[4]

  • Sonication: Using an ultrasonic bath can aid in the dissolution process.[1][4]

  • Fresh Solvent: Ensure you are using high-purity, fresh deionized or distilled water.

Q3: I observed precipitation after my this compound solution was stored. What could be the cause?

Precipitation upon storage can be due to several factors:

  • Temperature: Storing the solution at a lower temperature than at which it was prepared can lead to supersaturation and subsequent precipitation.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.

  • pH Changes: Although not extensively documented in the search results, changes in the pH of the solution could potentially affect the solubility of this compound.

  • Time: Over time, even in a stable solution, the compound may begin to crystallize or degrade, leading to precipitation.

Q4: How should I store aqueous solutions of this compound to minimize precipitation?

For short-term storage, it is recommended to keep solutions at 2-8°C.[5][6] For longer-term storage, it is advisable to prepare aliquots of your stock solution and store them at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[1][4] Always ensure your storage vials are tightly sealed.

Q5: Are there alternative solvents or formulations to improve the solubility and stability of this compound?

Yes, if you are encountering persistent precipitation issues in purely aqueous solutions, especially for in vivo studies, using a co-solvent system is recommended. Common formulations include:

  • A combination of DMSO, PEG300, Tween-80, and saline.[1]

  • A mixture of DMSO and SBE-β-CD in saline.[1]

It is crucial to add and completely dissolve the components of these formulations in the specified order.[1][4]

Troubleshooting Guide

This section provides a step-by-step approach to addressing precipitation issues with this compound in aqueous solutions.

Problem: this compound precipitates during preparation of an aqueous solution.

Possible Cause Suggested Solution
Concentration exceeds solubility limit Verify the intended concentration against the solubility data provided by the supplier. If necessary, prepare a more dilute solution.
Low Temperature Gently warm the solution to 37°C while stirring.[4]
Insufficient Agitation Use a vortex mixer or an ultrasonic bath to ensure thorough mixing and dissolution.[1][4]
Impure Water Use sterile, high-purity water (e.g., deionized, distilled, or HPLC-grade).

Problem: The aqueous solution of this compound becomes cloudy or shows precipitation after storage.

Possible Cause Suggested Solution
Solution was stored at a low temperature Before use, allow the solution to come to room temperature. If precipitation persists, gentle warming and sonication may be necessary to redissolve the compound.
Solvent Evaporation Ensure that storage vials are tightly sealed to prevent evaporation.
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[4]
Solution Instability It is recommended to use freshly prepared solutions whenever possible.[2] If storing, adhere to the recommended temperatures and durations (-20°C for 1 month, -80°C for 6 months).[1][4]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Reference
Water≥ 25 mg/mL (69.30 mM)[1]
Water100 mM[2]
Water72 mg/mL[3]
DMSO16.67 mg/mL (46.21 mM) (requires sonication)[1]
DMSO25 mM[2]
DMSO≥ 12.4 mg/mL (with gentle warming)[4]
DMSO17 mg/mL (47.12 mM)[3]
EthanolInsoluble[3]
MethanolSoluble

Note: Solubility can be batch-dependent. Always refer to the Certificate of Analysis for your specific lot.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the required volume of sterile, high-purity water to achieve the target concentration.

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, place the container in an ultrasonic bath for 10-15 minutes.

  • If dissolution is still incomplete, warm the solution to 37°C with continuous stirring until a clear solution is obtained.

  • Before use, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[1]

  • For storage, aliquot the solution into sterile, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use

This protocol is based on a formulation intended to improve solubility and stability for animal studies.

  • Prepare the following solvents: 100% DMSO, PEG300, Tween-80, and saline (0.9% NaCl).

  • Dissolve the this compound in DMSO first to create a concentrated stock.

  • In a separate tube, add the required volume of the DMSO stock.

  • Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:

    • 40% (by final volume) PEG300

    • 5% (by final volume) Tween-80

    • 45% (by final volume) saline

  • Vortex the solution thoroughly after each addition to ensure homogeneity. The final solution should be clear.

Visual Aids

Furaltadone_Precipitation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation of This compound Concentration Concentration > Solubility Limit Precipitation->Concentration Temperature Low Temperature Precipitation->Temperature Agitation Insufficient Agitation/Mixing Precipitation->Agitation Storage Improper Storage (Temp, Evaporation, Time) Precipitation->Storage Dilute Dilute Solution Concentration->Dilute Cosolvent Use Co-solvent Formulation Concentration->Cosolvent if high conc. is needed Warm Warm to 37°C Temperature->Warm Sonicate Sonicate / Vortex Agitation->Sonicate Store Aliquot & Store Properly (-20°C / -80°C) Storage->Store

Caption: Troubleshooting workflow for this compound precipitation.

InVivo_Formulation_Workflow start Start: Weigh Furaltadone HCl dissolve_dmso 1. Dissolve in 10% DMSO start->dissolve_dmso add_peg300 2. Add 40% PEG300 (mix until clear) dissolve_dmso->add_peg300 add_tween80 3. Add 5% Tween-80 (mix until clear) add_peg300->add_tween80 add_saline 4. Add 45% Saline (mix until clear) add_tween80->add_saline end_product Final Clear Solution (≥1.67 mg/mL) add_saline->end_product

Caption: Experimental workflow for preparing an in vivo formulation.

References

Best practices for handling and storage of Furaltadone hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Furaltadone hydrochloride powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic nitrofuran antibacterial agent.[1][2] It is a yellow crystalline powder.[3] Its chemical name is 5-(morpholin-4-ylmethyl)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone hydrochloride.[3][4] It has been used in veterinary medicine to treat bacterial and protozoal infections.[4][5]

2. What are the primary hazards associated with this compound powder?

This compound is harmful if swallowed.[6][7][8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[7]

3. What personal protective equipment (PPE) should be worn when handling this compound powder?

To ensure safety, the following personal protective equipment (PPE) is recommended:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Protective gloves and impervious clothing.[6][9]

  • Respiratory Protection: A suitable respirator, such as a dust mask (e.g., N95), should be used, especially when there is a risk of inhaling the powder.[8][10]

4. What are the proper storage conditions for this compound powder?

This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Recommended storage temperatures vary, with suppliers suggesting 2-10°C, 4°C, or -20°C for long-term stability.[4][10][11] It should be protected from direct sunlight and moisture.[5][12]

5. How should spills of this compound powder be handled?

In case of a spill:

  • Avoid breathing dust and contact with skin and eyes.[10]

  • Wear appropriate personal protective equipment (PPE).

  • Use dry clean-up procedures to avoid generating dust.[10]

  • Vacuum or sweep up the spilled powder. A vacuum cleaner with a HEPA filter is recommended.[10]

  • Dampen the spilled material with water to prevent dusting before sweeping.[10]

  • Collect the spilled material in a suitable, labeled container for disposal.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a research setting.

Issue 1: Difficulty Dissolving this compound Powder

  • Problem: The powder is not dissolving completely in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: this compound has limited solubility in some solvents. It is slightly soluble in water and methanol, and soluble in DMSO.[1][5] For aqueous solutions, solubility is reported to be ≥25 mg/mL and ≥34.35 mg/mL.[4][12] For DMSO, solubility is reported as ≥12.4 mg/mL (with gentle warming), 16.67 mg/mL (with ultrasonic treatment), and up to 25 mM.[4][10][12][13] It is considered insoluble in ethanol.[4]

    • Insufficient Agitation/Temperature: Gentle warming or sonication can aid in the dissolution of this compound in DMSO.[4][9]

    • Hygroscopic Nature: The compound is hygroscopic, and absorbed moisture can affect solubility.[1] Ensure the powder and solvents are dry. Using freshly opened DMSO is recommended as it can absorb moisture, which impacts solubility.[5][13]

Issue 2: Instability of Prepared this compound Solutions

  • Problem: The prepared solution appears to degrade or lose activity over time.

  • Possible Causes & Solutions:

    • Improper Storage: Stock solutions should be stored at -20°C or -80°C.[9][12] At -20°C, solutions are generally stable for up to one month, while at -80°C, they can be stored for up to six months.[5][9][12]

    • Light Exposure: Protect solutions from light.[5][12]

    • Repeated Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[5][9]

    • Contamination: Ensure sterile filtering of aqueous solutions (using a 0.22 µm filter) before use in cell culture to prevent microbial contamination.[12]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Yellow crystalline powder[3][4]
Molecular Formula C₁₃H₁₆N₄O₆・HCl[4]
Molecular Weight 360.75 g/mol [3][4]
Melting Point >300°C (decomposes)[1]

Table 2: Solubility of this compound

SolventSolubilityConditionsReference(s)
Water ≥25 mg/mL-[5][12]
≥34.35 mg/mL-[4]
0.553 mg/mLALOGPS prediction[3]
DMSO ≥12.4 mg/mLWith gentle warming[4][9]
16.67 mg/mLWith ultrasonic treatment[5][11][12]
17 mg/mLFresh DMSO recommended[13]
25 mM-[10]
Ethanol Insoluble-[4]
Methanol Slightly Soluble-[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, especially if the solution will be used for cell culture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, you will need 3.6075 mg for 1 mL of DMSO.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the calculated volume of fresh, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly. If the powder does not dissolve completely, use an ultrasonic bath or gently warm the solution at 37°C until it becomes clear.[9]

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.[5][9]

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][9][12]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a working solution of this compound from your stock solution in the appropriate broth medium. The highest concentration tested should be at least 4-fold higher than the expected MIC.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Antibacterial_Mechanism_of_Action cluster_bacterium Bacterial Cell Furaltadone Furaltadone Hydrochloride Metabolite Reactive Metabolite (e.g., AMOZ) Furaltadone->Metabolite Reduction by nitroreductases DNA Bacterial DNA Metabolite->DNA Interacts with Ribosomes Ribosomes Metabolite->Ribosomes Targets Enzymes Essential Enzymes Metabolite->Enzymes Targets Damage DNA Damage & Inhibition of Synthesis DNA->Damage Inhibition Enzyme & Ribosomal Dysfunction Ribosomes->Inhibition Enzymes->Inhibition CellDeath Bactericidal Effect Damage->CellDeath Inhibition->CellDeath

Caption: Proposed antibacterial mechanism of this compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis P1 Prepare Furaltadone HCl Stock Solution P3 Prepare Bacterial Inoculum (5x10^5 CFU/mL) P1->P3 P2 Culture Bacteria Overnight P2->P3 A1 Perform 2-fold Serial Dilution of Furaltadone HCl in Broth P3->A1 A2 Inoculate Wells with Bacteria A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 R1 Read Plates for Visible Growth I1->R1 A1_out R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2

Caption: Experimental workflow for MIC determination.

References

Validation & Comparative

Validating Analytical Methods for Furaltadone Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of three distinct methodologies for the quantification of Furaltadone hydrochloride, a nitrofuran antibiotic. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method and compare its performance against Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and advanced Electrochemical Sensors. This objective comparison is supported by experimental data to aid in the selection of the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted technique in pharmaceutical quality control for its robustness and cost-effectiveness. The method's principle lies in the separation of the analyte of interest from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by quantification using UV-Visible spectroscopy.

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a validated method for the quantification of this compound in a pharmaceutical formulation.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly employed. A typical gradient could start with a lower concentration of acetonitrile, gradually increasing to elute the Furaltadone.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducibility.

  • Detection Wavelength: Furaltadone exhibits significant absorbance at approximately 365 nm, making this a suitable wavelength for detection.

  • Injection Volume: A 20 µL injection volume is a common starting point.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or a mixture of the mobile phase. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation in the same solvent as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Method Performance Comparison

The following tables summarize the quantitative performance data for HPLC-UV, LC-MS/MS, and Electrochemical Sensors for the analysis of Furaltadone and its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). It is often the case in regulatory monitoring that the stable metabolite AMOZ is the target analyte.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVLC-MS/MS (for AMOZ)Electrochemical Sensors
Linearity (Correlation Coefficient, r²) > 0.999> 0.99> 0.99
Typical Range 1 - 100 µg/mL0.1 - 10 ng/mL0.01 - 152.11 µM[1]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MS (for AMOZ)Electrochemical Sensors
Accuracy (% Recovery) 98 - 102%83 - 120%[2]98.1 - 99.9%[1]
Precision (% RSD) < 2%< 15%< 5%

Table 3: Comparison of Detection and Quantification Limits

ParameterHPLC-UV (in feed)LC-MS/MS (for AMOZ)Electrochemical Sensors
Limit of Detection (LOD) 0.1 mg/kgAs low as 0.003 µg/kgAs low as 2.0 nM[1]
Limit of Quantification (LOQ) 1 mg/kgAs low as 0.01 µg/kgTypically in the nanomolar range

Alternative Methodologies

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the detection of banned substances like nitrofurans in complex matrices such as food products.[3] Its high sensitivity and selectivity allow for the detection of trace amounts of Furaltadone's stable metabolite, AMOZ. This method involves the separation of the analyte by HPLC followed by detection using a mass spectrometer, which provides information about the mass-to-charge ratio of the molecule, ensuring a high degree of certainty in identification and quantification. The sample preparation for LC-MS/MS analysis of AMOZ often involves a derivatization step to enhance its chromatographic and mass spectrometric properties.

Electrochemical Sensors

Electrochemical sensors represent a rapidly advancing alternative for the quantification of Furaltadone. These sensors operate by measuring the change in an electrical property (such as current or potential) that occurs when the analyte interacts with the sensor's surface. They offer several advantages, including high sensitivity, rapid analysis times, and the potential for miniaturization and portability. Recent developments have shown impressive performance with very low detection limits and wide linear ranges.[1][4][5]

Visualizing the Workflow and Comparison

To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application define_analyte Define Analyte & Matrix method_development Method Development (Column, Mobile Phase, etc.) define_analyte->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis qc_qa Quality Control / Assurance routine_analysis->qc_qa

Caption: Workflow for the validation of an HPLC method.

Caption: Comparison of analytical methods for Furaltadone quantification.

References

A Comparative Guide to Antibodies for the Detection of Furaltadone Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies used for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the primary tissue-bound metabolite of the banned nitrofuran antibiotic, Furaltadone. The selection of a highly specific and sensitive antibody is critical for the accurate monitoring of Furaltadone residues in food products and for research in drug metabolism and food safety. This document presents a comparative analysis of commercially available and research-grade antibodies, detailing their cross-reactivity profiles and the experimental methods used for their evaluation.

Furaltadone Metabolism and the Importance of AMOZ Detection

Furaltadone, a broad-spectrum antibiotic, is rapidly metabolized in animals. Its reactive metabolites can bind to tissue macromolecules, forming persistent residues. The key metabolite, AMOZ, is a stable marker for detecting the illegal use of Furaltadone in food-producing animals. Regulatory bodies worldwide have set stringent maximum residue limits for nitrofuran metabolites, necessitating reliable and sensitive detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective screening approach for AMOZ. The core of these assays is the antibody's ability to specifically recognize and bind to AMOZ.

Comparative Analysis of Antibody Cross-Reactivity

The performance of an immunoassay is critically dependent on the specificity of the antibody. Cross-reactivity with other structurally related compounds can lead to false-positive results. The following tables summarize the cross-reactivity data for various monoclonal and polyclonal antibodies against AMOZ and other nitrofuran metabolites. The data is presented as the half-maximal inhibitory concentration (IC50) and percentage cross-reactivity.

Table 1: Cross-Reactivity of Commercial AMOZ ELISA Kits

ELISA Kit ProviderTarget AnalyteCross-Reactivity (%)Reference
R-Biopharm (Europroxima) AMOZAMOZ: 100[1]
AOZ: < 0.01[1]
AHD: < 0.01[1]
SEM: < 0.01[1]
Elabscience AMOZAMOZ: 100[2]
AOZ: < 0.1[2]
AHD: < 0.1[2]
SEM: < 0.1[2]

Note: AOZ (3-amino-2-oxazolidinone) is the metabolite of Furazolidone, AHD (1-aminohydantoin) is the metabolite of Nitrofurantoin, and SEM (Semicarbazide) is the metabolite of Nitrofurazone.

Table 2: Cross-Reactivity of Research-Grade Anti-AMOZ Antibodies

Antibody TypeTarget AnalyteCompoundIC50 (ng/mL)Cross-Reactivity (%)
Monoclonal (Clone 2E5.1) AMOZAMOZ5.33100
Furaltadone1.33400.8
CPAMOZ0.02323173.9
Polyclonal Derivatized AMOZ (NP-AMOZ)NP-AMOZ0.16100
Monoclonal Derivatized AMOZ (2-NP-AMOZ)2-NP-AMOZ0.11100

Note: NP-AMOZ and 2-NP-AMOZ are derivatized forms of AMOZ used to improve assay sensitivity. CPAMOZ is another derivative of AMOZ.

Experimental Protocols

The following is a generalized protocol for a competitive ELISA for the detection of AMOZ. Specific protocols may vary between commercial kits.

Competitive ELISA Protocol for AMOZ Detection

1. Principle: This assay is based on the competitive binding between AMOZ in the sample and an AMOZ-enzyme conjugate for a limited number of anti-AMOZ antibody binding sites coated on a microtiter plate. The amount of colored product formed is inversely proportional to the concentration of AMOZ in the sample.

2. Materials:

  • Anti-AMOZ antibody-coated microtiter plate

  • AMOZ standards

  • AMOZ-Horseradish Peroxidase (HRP) conjugate

  • Sample diluent

  • Wash buffer

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

3. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard and Sample Addition: Add 50 µL of AMOZ standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add 50 µL of AMOZ-HRP conjugate to each well.

  • Incubation: Gently mix and incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of binding for each standard and sample relative to the zero standard. Construct a standard curve by plotting the percentage of binding versus the logarithm of the AMOZ concentration. Determine the AMOZ concentration in the samples from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Bring reagents and samples to room temperature Add_Standards Add Standards & Samples Reagents->Add_Standards Add_Conjugate Add AMOZ-HRP Conjugate Add_Standards->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash Wash Wells Incubate1->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate Calculate Results Read_Absorbance->Calculate

Competitive ELISA Workflow for AMOZ Detection

Alternative Detection Methods

While immunoassays are excellent for screening, confirmatory analysis often requires more sophisticated techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of Furaltadone metabolites.[3] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Advantages of LC-MS/MS over ELISA:

  • Higher Specificity: LC-MS/MS can distinguish between structurally similar compounds, reducing the likelihood of false positives.[4]

  • Higher Sensitivity: It can often detect lower concentrations of the analyte.[4]

  • Multiplexing Capability: LC-MS/MS can simultaneously detect and quantify multiple analytes in a single run.

  • Confirmatory Results: It provides definitive identification of the compound based on its mass-to-charge ratio and fragmentation pattern.

Disadvantages of LC-MS/MS compared to ELISA:

  • Higher Cost: The instrumentation and operational costs are significantly higher.[5]

  • Complex Sample Preparation: Sample preparation can be more laborious and time-consuming.[5]

  • Lower Throughput: The analysis time per sample is generally longer.

  • Requires Skilled Operators: Operation and data analysis require specialized expertise.[4]

Method_Comparison cluster_elisa ELISA cluster_lcms LC-MS/MS ELISA_Adv Advantages: - High Throughput - Cost-Effective - Easy to Use ELISA_Disadv Disadvantages: - Potential for Cross-Reactivity - Semi-Quantitative - Screening Method LCMS_Adv Advantages: - High Specificity & Sensitivity - Confirmatory - Multiplexing LCMS_Disadv Disadvantages: - High Cost - Lower Throughput - Complex Operation Detection_Method Detection Method Choice Detection_Method->ELISA_Adv For Screening Detection_Method->LCMS_Adv For Confirmation

Comparison of ELISA and LC-MS/MS for AMOZ Detection

Conclusion

The choice of an antibody for the detection of Furaltadone metabolites is a critical step in ensuring the accuracy and reliability of screening results. Commercial ELISA kits from providers like R-Biopharm and Elabscience offer highly specific antibodies for AMOZ with minimal cross-reactivity to other common nitrofuran metabolites.[1][2] For research applications requiring the characterization of Furaltadone and its various metabolites, the selection of a monoclonal or polyclonal antibody with a well-defined cross-reactivity profile is essential. While ELISA provides a robust and high-throughput screening method, LC-MS/MS remains the definitive technique for confirmation due to its superior specificity and sensitivity.[3][4] Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting a detection method and the corresponding antibody.

References

Comparative Efficacy of Furaltadone Hydrochloride and Enrofloxacin in the Management of Poultry Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Furaltadone hydrochloride and enrofloxacin, two prominent antimicrobial agents used in the treatment of bacterial infections in poultry. The information presented is based on available scientific literature and is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action

This compound: Furaltadone, a nitrofuran antibiotic, exerts its bactericidal effect through a mechanism that involves the damage of bacterial DNA and RNA.[1][2] Once inside the bacterial cell, it is metabolically activated, generating reactive intermediates that induce breaks in the structural backbone of microbial genetic material.[3] This disruption of DNA and RNA replication and transcription ultimately leads to bacterial cell death.[2][3] Furaltadone has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including species of Salmonella and Staphylococcus.[2][4]

Enrofloxacin: Enrofloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, enrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to a rapid bactericidal effect. It has a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.

Antimicrobial Mechanisms of Action cluster_furaltadone This compound cluster_enrofloxacin Enrofloxacin Furaltadone Furaltadone enters bacterial cell Activation Metabolic activation to reactive intermediates Furaltadone->Activation Damage Damage to bacterial DNA & RNA Activation->Damage Death_F Bacterial Cell Death Damage->Death_F Enrofloxacin Enrofloxacin enters bacterial cell Inhibition Inhibition of DNA gyrase & Topoisomerase IV Enrofloxacin->Inhibition Replication_Block Blockage of DNA replication & repair Inhibition->Replication_Block Death_E Bacterial Cell Death Replication_Block->Death_E

Diagram 1: Mechanisms of action for Furaltadone and Enrofloxacin.

Data Presentation: In Vivo Efficacy Studies

The following tables summarize the quantitative data from various studies on the efficacy of this compound and enrofloxacin against common poultry pathogens.

Table 1: Efficacy Against Escherichia coli Infections
DrugDosageChallenge ModelKey Efficacy ParametersResultsReference
Furaltadone Not specified (fed)Challenge with E. coli in low antibody-response line chickensWeight gain35% of chickens fed furaltadone gained weight, compared to 10% of controls.[5]
Enrofloxacin 50 ppm in drinking water for 7 daysInjection of 104 cfu of E. coli into the thoracic air sacMortality Rate3% mortality in the enrofloxacin-treated group compared to 68% in the untreated challenged group.[6]
Enrofloxacin 10 mg/kg in drinking waterInjection of E. coli serotype O78 into the left thoracic air sacMortality RateLower mortality in the group treated immediately with enrofloxacin compared to the group treated 6 hours later and the positive control group (50% mortality).[7]
Table 2: Efficacy Against Salmonella Infections
DrugDosageChallenge ModelKey Efficacy ParametersResultsReference
Furaltadone 200 ppm in feedArtificial challenge with Salmonella enterica serovar Enteritidis PT4 in day-old chicksPrevention of colonizationDosing for 1 week prior to and 1 week after challenge prevented colonization of the caecum, liver, and spleen.[8]
Enrofloxacin 10 mg/kg/day for 3-10 days (oral)Not specifiedGeneral TreatmentWidely used for the treatment of digestive infections at this dosage.
Table 3: Efficacy Against Mycoplasma gallisepticum Infections
DrugDosageChallenge ModelKey Efficacy ParametersResultsReference
Furaltadone Not specifiedExperimentally induced chronic respiratory disease complex (M. gallisepticum and E. coli)Lesion ScoresFuraltadone medication effectively reduced the extent and intensity of air sac lesions compared to untreated and tylosin-treated birds.[9]
Enrofloxacin 50 ppm in drinking water for 5 daysExperimental infection with M. gallisepticumReisolation of M. gallisepticumM. gallisepticum was reisolated in only 1 out of 80 broiler chicks.[1][3][10]
Enrofloxacin Not specifiedNaturally occurring M. gallisepticum infectionAntibody TitersAbsence of MG titers at 45 days of age in birds on the enrofloxacin program compared to 15.9% prevalence in controls.[11]

Data Presentation: In Vitro Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and enrofloxacin against various avian pathogens, providing a standardized measure of their in vitro potency.

Table 4: Minimum Inhibitory Concentration (MIC) Data
DrugPathogenMIC Range / Value (µg/mL)Reference
Furaltadone E. coli4 to 16 (for Nitrofurantoin, a related nitrofuran)[12]
Enrofloxacin Mycoplasma gallisepticum0.14[13][14]
Enrofloxacin Mycoplasma synoviae1.82[13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are descriptions of experimental protocols from key studies cited in this guide.

Furaltadone Efficacy Trial against E. coli
  • Objective: To determine the effect of Furaltadone on weight gain in chickens challenged with Escherichia coli.

  • Experimental Animals: Low antibody-response line chickens.

  • Challenge: Birds were challenge-exposed with E. coli.

  • Treatment Groups:

    • Control (no treatment)

    • Furaltadone-fed group

    • Deoxycorticosterone (DOC)-fed group

    • Furaltadone and DOC-fed group

  • Drug Administration: Furaltadone was administered in the feed. The exact concentration was not specified in the abstract.

  • Data Collection: The primary endpoint was the percentage of birds in each group that gained weight post-challenge.

  • Reference: [5]

Enrofloxacin Efficacy Trial against E. coli (Colibacillosis)
  • Objective: To evaluate the therapeutic efficacy of enrofloxacin in treating colibacillosis in broilers.

  • Experimental Animals: Broiler chickens.

  • Challenge Model: At 7 days of age, birds were challenged by injecting 104 colony-forming units (cfu) of E. coli into the thoracic air sac.

  • Treatment Groups:

    • Unchallenged, untreated control

    • Unchallenged, treated with bacteriophage

    • Unchallenged, treated with enrofloxacin

    • Unchallenged, treated with bacteriophage and enrofloxacin

    • E. coli challenged, untreated

    • E. coli challenged, treated with bacteriophage

    • E. coli challenged, treated with enrofloxacin

    • E. coli challenged, treated with bacteriophage and enrofloxacin

  • Drug Administration: Enrofloxacin was administered at a concentration of 50 parts per million (ppm) in the drinking water for 7 consecutive days, starting immediately after the challenge.

  • Data Collection: Mortality was recorded, and surviving birds were assessed for airsacculitis lesion scores and lesion incidence.

  • Reference: [6]

Generalized Experimental Workflow for Antimicrobial Efficacy Trial start Start: Acclimatization of Birds randomization Randomization into Treatment Groups start->randomization challenge Bacterial Challenge (e.g., E. coli, Salmonella) randomization->challenge treatment Antimicrobial Treatment (Furaltadone or Enrofloxacin) challenge->treatment observation Observation Period (Clinical signs, Mortality) treatment->observation data_collection Data Collection (Weight, Lesion Scores, Bacterial Counts) observation->data_collection analysis Statistical Analysis data_collection->analysis end_point End: Efficacy Determination analysis->end_point

Diagram 2: Generalized workflow for an in vivo antimicrobial efficacy trial.
Enrofloxacin Efficacy Trial against Mycoplasma gallisepticum

  • Objective: To determine the in vivo efficacy of enrofloxacin against Mycoplasma gallisepticum (MG) infection.

  • Experimental Animals: Broiler chicks.

  • Challenge: Experimental infection with an MG strain.

  • Treatment Groups: Various dosages and durations of enrofloxacin were tested, including:

    • 50 ppm for 5 days

    • 50 ppm for 3 days

    • 25 ppm for 5 days

    • 50 ppm for 1 day

    • 12.5 ppm for 5 days

    • Tiamulin (250 ppm for 3 days) as a reference

    • Tylosin (500 ppm for 5 days) as a reference

  • Drug Administration: The antimicrobials were administered in the drinking water.

  • Data Collection: The primary endpoints were the cultural reisolation of MG from the birds and the detection of specific antibodies to MG in serum samples.

  • Reference: [1][3][10]

Conclusion

Both this compound and enrofloxacin have demonstrated efficacy against key bacterial pathogens in poultry. Furaltadone, a nitrofuran, acts by damaging bacterial genetic material and has been shown to be effective against E. coli, Salmonella, and in managing chronic respiratory disease complex. Enrofloxacin, a fluoroquinolone, inhibits bacterial DNA replication and has extensive data supporting its efficacy against E. coli, Salmonella, and Mycoplasma gallisepticum, often with specific data on mortality reduction and pathogen elimination.

The choice of antimicrobial should be based on the specific pathogen, local resistance patterns, and regulatory approvals. The experimental protocols and in vitro susceptibility data provided in this guide offer a foundation for further research and informed decision-making in the development and application of these important veterinary medicines.

References

Synergistic Antibiotic Potential of Furaltadone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of available public data on the synergistic effects of Furaltadone hydrochloride with other antibiotics, this guide utilizes data from studies on Furazolidone , a closely related nitrofuran antibiotic. This information is presented as a representative example to illustrate the potential for synergistic interactions within this class of drugs and should not be directly extrapolated to this compound without further specific research.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies where the synergistic interaction between two or more antibiotics results in an enhanced antimicrobial effect. This guide explores the synergistic potential of nitrofuran antibiotics, using Furazolidone as a case study, when combined with other antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies to combat bacterial infections.

Mechanism of Action: Nitrofurans

Nitrofuran antibiotics, including Furaltadone and Furazolidone, are synthetic broad-spectrum antimicrobial agents. Their mechanism of action involves the reduction of the 5-nitro group by bacterial nitroreductases to form highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes such as DNA and RNA synthesis, and ultimately cell death.[1]

Synergistic Combinations with Furazolidone

Recent studies have highlighted the synergistic effects of Furazolidone when combined with other antimicrobial compounds, particularly against multidrug-resistant Gram-negative bacteria.

Furazolidone in Combination with Vancomycin and Sodium Deoxycholate

A notable example is the triple combination of Furazolidone (FZ), Vancomycin (VAN), and the bile salt Sodium Deoxycholate (DOC). This combination has demonstrated significant synergistic activity against a range of Gram-negative pathogens.[2][3][4][5]

Quantitative Data Summary

The synergistic effect of this combination was quantified using the Fractional Inhibitory Concentration Index (FICI), determined through checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy.

Bacterial StrainCombinationMIC (μg/mL) of Furazolidone AloneMIC (μg/mL) of Furazolidone in CombinationFICIInterpretation
Escherichia coliFZ + VAN + DOC40.5≤ 0.5Synergy[2]
Salmonella entericaFZ + DOC810.125 - 0.35Synergy[6][7]
Klebsiella pneumoniaeFZ + DOC1620.125 - 0.35Synergy[6][7]
Citrobacter gilleniiFZ + DOC810.125 - 0.35Synergy[6][7]

Proposed Mechanism of Synergy

The synergistic interaction between Furazolidone, Vancomycin, and Sodium Deoxycholate is thought to arise from a multi-pronged attack on the bacterial cell.[4][5] Transcriptomic analysis suggests that Furazolidone and Sodium Deoxycholate induce iron starvation, disrupt respiration and metabolism, and cause translational stress.[2][4][5] Vancomycin, in turn, is known to inhibit peptidoglycan synthesis, leading to envelope stress.[4][5] The combined effect is an amplification of damage to the bacterial cell while simultaneously suppressing antibiotic resistance mechanisms.[4][5] Furthermore, it is proposed that Furazolidone may inhibit efflux pumps that would typically expel Sodium Deoxycholate from the cell, leading to its accumulation and enhanced disruptive effects.[6][7]

Synergy_Mechanism cluster_drugs Antimicrobial Agents cluster_effects Cellular Effects cluster_outcome Outcome FZ Furazolidone DNA_Damage DNA Damage & Translational Stress FZ->DNA_Damage Efflux_Inhibition Efflux Pump Inhibition FZ->Efflux_Inhibition Metabolic_Disruption Metabolic Disruption & Iron Starvation FZ->Metabolic_Disruption VAN Vancomycin Envelope_Stress Cell Envelope Stress VAN->Envelope_Stress DOC Sodium Deoxycholate DOC->Metabolic_Disruption Synergy Synergistic Bacterial Death DNA_Damage->Synergy Envelope_Stress->Synergy Efflux_Inhibition->DOC enhances effect of Metabolic_Disruption->Synergy

Caption: Proposed synergistic mechanism of Furazolidone, Vancomycin, and Sodium Deoxycholate.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.

Workflow:

Checkerboard_Workflow A Prepare serial dilutions of Antibiotic A and Antibiotic B B Dispense dilutions into a 96-well microtiter plate in a checkerboard pattern A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate plates at 37°C for 16-24 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F

Caption: General workflow for a checkerboard synergy assay.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, dilutions of Antibiotic A are added to the wells in decreasing concentrations along the x-axis, and dilutions of Antibiotic B are added in decreasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics. Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8][9]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[9][10]

Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bacterial killing by an antibiotic or antibiotic combination over time.

Workflow:

Time_Kill_Workflow A Prepare bacterial cultures in logarithmic growth phase B Add antibiotics (alone and in combination) at specific concentrations (e.g., MIC) A->B C Incubate cultures at 37°C B->C D Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate on agar to determine viable bacterial counts (CFU/mL) D->E F Plot log10 CFU/mL versus time to generate time-kill curves E->F

Caption: General workflow for a time-kill curve assay.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium and grown to the logarithmic phase.

  • Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:

    • Growth control (no antibiotic)

    • Antibiotic A alone

    • Antibiotic B alone

    • Combination of Antibiotic A and Antibiotic B The antibiotic concentrations are typically based on their MICs (e.g., 0.5x, 1x, or 2x MIC).

  • Sampling: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Viable Cell Counting: The collected aliquots are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the concentration of viable bacteria.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

While specific data on the synergistic effects of this compound remains elusive in publicly available literature, the demonstrated synergy of the related nitrofuran, Furazolidone, with other antimicrobial agents highlights a promising area for future research. The combination of nitrofurans with agents that disrupt different bacterial cellular pathways, such as cell wall synthesis inhibitors or membrane-destabilizing compounds, presents a viable strategy to combat multidrug-resistant bacteria. Further in vitro and in vivo studies are warranted to explore the synergistic potential of this compound with a range of antibiotics. Such research could unlock new therapeutic options for challenging bacterial infections.

References

Unraveling Bacterial Defenses: A Comparative Guide to Furaltadone Hydrochloride Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount in the ongoing battle against microbial pathogens. This guide provides a comprehensive comparison of the mechanisms underlying bacterial resistance to Furaltadone hydrochloride, a nitrofuran antibiotic. By presenting key experimental data, detailed protocols, and visual representations of the molecular pathways, this document aims to equip the scientific community with the knowledge to navigate and potentially circumvent these resistance strategies.

This compound, like other nitrofurans, exerts its antibacterial effect through a unique activation process within the bacterial cell. Once internalized, the drug is reduced by bacterial nitroreductases, generating reactive intermediates that indiscriminately damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[1][2] However, bacteria have evolved sophisticated mechanisms to counteract this assault, primarily centered around preventing the drug's activation or actively expelling it from the cell.

Comparative Analysis of this compound Efficacy

The effectiveness of this compound is significantly diminished in the presence of specific resistance mechanisms. This is quantitatively demonstrated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value is a clear indicator of reduced susceptibility.

Bacterial Strain/SpeciesResistance MechanismFuraltadone HCl MIC (µg/mL)Alternative Antibiotic MIC (µg/mL)
Susceptible Strain (e.g., E. coli ATCC 25922) Wild-type≤ 3.1[3]Varies by antibiotic
E. coli (Clinical Isolate) Mutation in nfsA gene> 64Varies by antibiotic
E. coli (Clinical Isolate) Mutation in nfsB gene16 - 64Varies by antibiotic
Klebsiella pneumoniae Overexpression of oqxAB efflux pump16 - 32Varies by antibiotic
Vibrio spp. (from aquaculture) Not specified3.1 - 9.4[3]Oxytetracycline: > 400

Core Mechanisms of Resistance to this compound

Bacterial resistance to this compound is primarily attributed to two key mechanisms:

  • Inactivation of Nitroreductases: The principal mechanism of resistance involves mutations in the genes encoding the nitroreductases NfsA and NfsB.[4] These enzymes are crucial for the reduction of the nitro group on the furan ring, a necessary step to activate the drug. Loss-of-function mutations in nfsA and, to a lesser extent, nfsB prevent the formation of the toxic reactive intermediates, rendering the antibiotic ineffective.[4]

  • Efflux Pumps: Certain bacteria possess efflux pumps, which are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the cell. The OqxAB efflux pump, for instance, has been implicated in reduced susceptibility to nitrofurans.[5] By pumping this compound out of the cytoplasm, these systems prevent the drug from reaching a concentration sufficient to exert its bactericidal effect.

Visualizing the Pathways of Resistance and Action

To better understand the molecular interactions at play, the following diagrams illustrate the mechanism of action of this compound and the key resistance pathways.

Furaltadone_Mechanism cluster_cell Bacterial Cell Furaltadone_ext Furaltadone HCl (Extracellular) Furaltadone_int Furaltadone HCl (Intracellular) Furaltadone_ext->Furaltadone_int Uptake Reactive_Intermediates Reactive Intermediates Furaltadone_int->Reactive_Intermediates Reduction by Nitroreductases Nitroreductases (NfsA, NfsB) Nitroreductases->Reactive_Intermediates Damage Macromolecular Damage Reactive_Intermediates->Damage Macromolecules DNA, Ribosomes, Other Macromolecules Macromolecules->Damage Cell_Death Cell Death Damage->Cell_Death

Mechanism of action for this compound.

Furaltadone_Resistance cluster_cell Resistant Bacterial Cell Furaltadone_ext Furaltadone HCl (Extracellular) Furaltadone_int Furaltadone HCl (Intracellular) Furaltadone_ext->Furaltadone_int Uptake Furaltadone_int->Furaltadone_ext Expulsion No_Activation No Drug Activation Furaltadone_int->No_Activation Blocked by Mutated_Nitroreductases Mutated/Inactive Nitroreductases Mutated_Nitroreductases->No_Activation Efflux_Pump Efflux Pump (e.g., OqxAB) Efflux_Pump->Furaltadone_ext Survival Bacterial Survival No_Activation->Survival

Key mechanisms of bacterial resistance to this compound.

Experimental Protocols for Assessing Resistance

Accurate determination of bacterial susceptibility to this compound is crucial for both clinical diagnostics and research. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.[6][7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (prepared according to CLSI guidelines)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into each well of the 96-well plate. b. Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare Inoculum: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: a. Growth Control: A well containing only broth and the bacterial inoculum. b. Sterility Control: A well containing only broth.

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[9][10][11]

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic-Containing Agar Plates: a. Prepare a series of twofold dilutions of the this compound stock solution. b. For each concentration, add a specific volume of the antibiotic dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentration. c. Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: a. Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

  • Controls: a. Growth Control: An agar plate with no antibiotic.

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation: a. The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies.

Alternative Antimicrobial Agents

Given the potential for resistance to this compound, it is essential to consider alternative therapeutic options. The choice of an alternative antibiotic will depend on the specific bacterial pathogen, its susceptibility profile, and the site of infection.

Classes of Alternative Antibiotics:

  • Tetracyclines (e.g., Oxytetracycline, Doxycycline): Broad-spectrum antibiotics effective against a range of Gram-positive and Gram-negative bacteria.

  • Fluoroquinolones (e.g., Enrofloxacin, Ciprofloxacin): Potent, broad-spectrum antibiotics, though resistance can be a concern.

  • Cephalosporins (e.g., Ceftiofur, Cefpodoxime): A class of beta-lactam antibiotics with varying spectrums of activity across different generations.

  • Macrolides (e.g., Erythromycin, Azithromycin): Effective against many Gram-positive bacteria and some Gram-negative bacteria.

  • Sulfonamides (e.g., Sulfamethoxazole-trimethoprim): Synthetic antimicrobials that interfere with folic acid synthesis in bacteria.

The selection of an appropriate alternative should always be guided by antimicrobial susceptibility testing to ensure efficacy and to mitigate the further development of resistance.

Conclusion

Bacterial resistance to this compound is a multifaceted challenge driven primarily by the inactivation of activating enzymes and the active efflux of the drug. A thorough understanding of these mechanisms, coupled with robust and standardized susceptibility testing, is critical for the judicious use of this antibiotic and for the development of novel strategies to overcome resistance. The information and protocols presented in this guide serve as a valuable resource for the scientific community in their efforts to combat the growing threat of antimicrobial resistance.

References

Furaltadone Hydrochloride: A Comparative Analysis of Cytotoxicity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaltadone hydrochloride, a nitrofuran antibiotic, has been a subject of interest for its therapeutic and toxicological properties. Understanding its cytotoxic profile across various cell lines is crucial for assessing its potential applications and risks in drug development. This guide provides a comparative overview of the available experimental data on the cytotoxicity of this compound, details the methodologies employed in these studies, and illustrates the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

Cell LineCell TypeAssayEndpointResultCitation
RBL-2H3Rat basophilic leukemiaDegranulation AssayInhibition of antigen-induced degranulationIC50: ~3.9 µM[1]
BMMCBone marrow-derived mast cellsDegranulation AssayInhibition of antigen-induced degranulationIC50: ~3.9 µM[1]
HEp-2Human larynx carcinomaCytotoxicity AssaysCell viability and growth, colony-forming ability, LDH release, O2 consumptionDifferentially affected compared to other cell lines (specific IC50 not available)[2]
Caco-2Human colorectal adenocarcinomaCytotoxicity AssaysCell viability and growth, colony-forming ability, LDH release, O2 consumptionDifferentially affected compared to other cell lines (specific IC50 not available)[2]
V79Chinese hamster lung fibroblastsCytotoxicity AssaysCell viability and growth, colony-forming ability, LDH release, O2 consumptionDifferentially affected compared to other cell lines (specific IC50 not available)[2]
Mouse L cellsMouse fibroblastsCytotoxicity AssayCell viabilityToxic to cultured cells[3]

Note: A study on RBL-2H3 and BMMC cells indicated that while furaltadone inhibited antigen-induced degranulation with an IC50 of approximately 3.9 µM, a concentration of 10 µM showed no cytotoxic effects in the context of mast cell activation.[1] This suggests that the cytotoxic effects of furaltadone are cell-type specific and dependent on the biological process being assessed.

Experimental Protocols

Detailed experimental protocols from the primary comparative study on HEp-2, Caco-2, and V79 cells are not publicly available. However, this guide provides an overview of the standard methodologies for the key experiments cited.

Cell Viability and Growth Assays

These assays measure the number of viable cells in a culture after exposure to a substance. Common methods include:

  • MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells do not.

Colony-Forming Ability Assay

This assay assesses the ability of a single cell to proliferate and form a colony. It is a sensitive measure of cytotoxicity that evaluates the long-term survival of cells after treatment.

Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

Oxygen Consumption Assay

This method measures the rate of oxygen consumption by cells, which is an indicator of mitochondrial function and overall cellular respiration. A decrease in oxygen consumption can signify cellular stress and toxicity.

Signaling Pathways in Furaltadone-Induced Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound are not fully elucidated and may vary between cell types. As a nitrofuran compound, its toxicity is generally associated with its metabolic reduction, leading to the formation of reactive intermediates that can cause cellular damage.[3]

One of the primary mechanisms of nitrofuran toxicity involves the induction of DNA damage.[3] The reactive metabolites can interact with DNA, leading to strand breaks and other lesions, which can trigger cell cycle arrest and apoptosis.

Furaltadone_Cytotoxicity_Pathway Furaltadone Furaltadone Hydrochloride Metabolic_Activation Metabolic Activation (Nitroreductases) Furaltadone->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

In mast cells, furaltadone has been shown to inhibit the Lyn/Syk signaling pathway, which is involved in antigen-induced degranulation.[1] While this is not a direct cytotoxic pathway, it demonstrates that furaltadone can interact with specific cellular signaling cascades.

Furaltadone_Mast_Cell_Pathway Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Lyn_Syk Lyn/Syk Pathway IgE_Receptor->Lyn_Syk Furaltadone Furaltadone Hydrochloride Furaltadone->Lyn_Syk Degranulation Mast Cell Degranulation Lyn_Syk->Degranulation

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound like this compound across different cell lines.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEp-2, Caco-2, V79) Seeding Cell Seeding in Multi-well Plates Cell_Culture->Seeding Compound_Preparation This compound Stock Solution Treatment Incubation with This compound (Varying Concentrations) Compound_Preparation->Treatment Seeding->Treatment Viability Cell Viability (e.g., MTT, Trypan Blue) Treatment->Viability Membrane_Integrity Membrane Integrity (e.g., LDH Release) Treatment->Membrane_Integrity Clonogenicity Colony Forming Ability Treatment->Clonogenicity Data_Collection Data Collection (e.g., Absorbance, Cell Count) Viability->Data_Collection Membrane_Integrity->Data_Collection Clonogenicity->Data_Collection IC50_Determination IC50 Value Determination Data_Collection->IC50_Determination Comparison Comparison Across Cell Lines IC50_Determination->Comparison

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Furaltadone Hydrochloride Residues in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of furaltadone hydrochloride residues in various food products. Due to its potential carcinogenic properties, the use of furaltadone, a nitrofuran antibiotic, in food-producing animals is widely banned.[1] However, its illegal use remains a concern, necessitating robust and sensitive detection methods to ensure food safety.[2] Furaltadone is rapidly metabolized in animals, and its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as the primary marker for detecting its use.[1][3] This guide focuses on the performance of various analytical techniques, presenting key validation parameters to aid researchers in selecting the most appropriate method for their needs.

Comparative Analysis of Detection Methods

The detection of furaltadone and its metabolite AMOZ is predominantly carried out using chromatographic techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its confirmatory ability.[3] However, other methods such as High-Performance Liquid Chromatography (HPLC) with different detectors and immunoassay-based approaches are also employed, especially for screening purposes. The following tables summarize the performance of these methods based on published experimental data.

Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Precision (RSD %) Reference
LC-MS/MS Honey0.1 - 0.3 µg/kg0.3 - 1.0 µg/kg> 85Not Specified[4]
LC-MS/MS Meat & Aquaculture0.032 - 0.233 µg/kgNot Specified86.5 - 103.72.0 - 6.5[5]
LC-MS/MS Eggs (AMOZ)0.1 µg/kg (CCα)0.5 µg/kg (CCβ)Not SpecifiedNot Specified[6][7]
LC-MS/MS Eggs (Furaltadone)0.9 µg/kg (CCα)2.0 µg/kg (CCβ)Not SpecifiedNot Specified[6][7]
LC-MS/MS Dried Meat PowderNot Specified< 0.25 µg/kg (LLOQ)93.8 - 102.4< 15[3]
UHPLC-MS/MS Various (Feed, Water, Food)Not SpecifiedNot Specified88.9 - 107.32.9 - 9.4 (Repeatability)[8]
HPLC-UV Feeds0.1 mg/kg1 mg/kgNot SpecifiedNot Specified[2]
HPLC-FLD Pork MuscleNot SpecifiedNot Specified91.39 - 104.93Not Specified[5]
ELISA Aquaculture ProductsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Electrochemical Sensor Not Specified97 µMNot SpecifiedAdequateAppreciable[9]

*CCα (Decision Limit): the concentration at and above which it can be concluded with an error probability of α that a sample is non-compliant. *CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. *LLOQ (Lower Limit of Quantitation)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the most common techniques.

1. LC-MS/MS for AMOZ in Dried Meat Powder [3]

  • Sample Preparation:

    • Homogenize 1g of the meat sample with an extraction solution.

    • Add 2-nitrobenzaldehyde (NBA) for derivatization of AMOZ to form NPAOMZ.

    • Incubate at 37°C overnight.

    • Adjust pH and perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in a suitable solvent.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: Gradient elution with methanol and 2mM ammonium formate.

    • Flow Rate: 0.30 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific transitions for NPAOMZ and internal standard (e.g., D5-AMOZ) are monitored.

2. UHPLC-MS/MS for Nitrofurans and their Metabolites [8]

  • Sample Preparation:

    • Weigh 2g of the sample.

    • Perform hydrolysis and derivatization by adding hydrochloric acid and 2-nitrobenzaldehyde.

    • Incubate the sample.

    • Purify the sample using Solid Phase Extraction (SPE).

  • Chromatographic and Mass Spectrometry Analysis: The purified extract is then analyzed using UHPLC-MS/MS.

3. HPLC-UV for Furaltadone in Feeds [2]

  • Sample Preparation:

    • Extract the sample with a mixture of acetonitrile and methanol with ammonia solution.

    • Clean up the extract using Solid Phase Extraction (SPE).

  • Chromatographic Conditions:

    • Separation: Acetonitrile-water gradient program.

    • Detection: UV absorbance at 365 nm.

Visualizing the Workflow and Metabolic Pathway

Understanding the experimental workflow and the metabolic fate of furaltadone is essential. The following diagrams illustrate these processes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Meat, Honey, Eggs) Homogenization Homogenization & Hydrolysis Sample->Homogenization Derivatization Derivatization with 2-NBA Homogenization->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of furaltadone residues.

Furaltadone_Metabolism Furaltadone Furaltadone (Parent Drug) Metabolism Rapid In Vivo Metabolism Furaltadone->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Tissue-Bound Metabolite Metabolism->AMOZ

References

A Comparative Analysis of the Antibacterial Spectrum of Different Nitrofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of four key nitrofuran antibiotics: nitrofurantoin, furazolidone, nitrofurazone, and nifurtoinol. The information is compiled from various experimental studies to aid in research and development.

Overview of Antibacterial Spectrum

Nitrofurans are synthetic broad-spectrum antibacterial agents effective against a variety of Gram-positive and Gram-negative bacteria.[1] Their primary use varies, with nitrofurantoin and nifurtoinol mainly prescribed for urinary tract infections (UTIs)[2][3], furazolidone for gastrointestinal infections[4], and nitrofurazone used topically for skin infections.[5]

The general antibacterial spectrum of these agents is summarized below:

NitrofuranPrimary Clinical UseGeneral Antibacterial Spectrum
Nitrofurantoin Urinary Tract InfectionsGood activity against Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus saprophyticus, Citrobacter species, and some Klebsiella and Enterobacter species.[6] Generally, not effective against Pseudomonas aeruginosa and most Proteus species.[7]
Furazolidone Gastrointestinal InfectionsBroad spectrum against gastrointestinal pathogens including E. coli, Salmonella spp., Shigella spp., Vibrio cholerae, Staphylococcus spp., and Giardia lamblia.[4][8]
Nitrofurazone Topical InfectionsBroad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly found in skin infections, including S. aureus and E. coli.[5][9] It shows little activity against Pseudomonas species.[10]
Nifurtoinol Urinary Tract InfectionsSimilar spectrum to nitrofurantoin, effective against common uropathogens like E. coli, Klebsiella pneumoniae, and Enterobacter sp.[11]

Quantitative Analysis of Antibacterial Activity

The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that these values were not all determined in a single, directly comparative study, and methodologies may have varied slightly. Therefore, this data should be interpreted with caution. The data is presented in μg/mL.

OrganismNitrofurantoinFurazolidoneNitrofurazoneNifurtoinol
Escherichia coli 1 - 128[7]0.5 - 2[12]≤64[13]0.9 - 50[11]
Staphylococcus aureus 8 - 64[14]-≤64[13]-
Enterococcus faecalis --≤64[13]-
Klebsiella pneumoniae 16 - 64[14]-≤64[13]0.9 - 50[11]
Proteus mirabilis Resistant-≤64[13]100 - >200[11]
Pseudomonas aeruginosa Resistant-Resistant100 - >200[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a synthesized standard procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][15][16]

Objective: To determine the lowest concentration of a nitrofuran that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Nitrofuran compounds (analytical grade)

  • Bacterial isolates for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of each nitrofuran compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO), followed by dilution in sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down to the 10th well. Discard the final 50 µL from the 10th well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 will serve as a positive control (no drug), and well 12 will be a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the negative control), resulting in a final volume of 100 µL per well.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Mechanisms and Pathways

Mechanism of Action of Nitrofurans

The antibacterial action of nitrofurans is initiated by the reduction of their nitro group by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. These intermediates can non-specifically damage a wide range of microbial cellular components.

Mechanism_of_Action cluster_targets Cellular Targets cluster_effects Antibacterial Effects Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomal Proteins & rRNA ReactiveIntermediates->Ribosomes Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) ReactiveIntermediates->Enzymes DNA_Damage DNA Damage DNA->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Metabolism_Disruption Disruption of Metabolism Enzymes->Metabolism_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolism_Disruption->Cell_Death

Caption: Mechanism of action of nitrofuran antibiotics.

Mechanism of Bacterial Resistance to Nitrofurans

The primary mechanism of acquired resistance to nitrofurans involves mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB. These mutations impair the activation of the nitrofuran prodrug, preventing the formation of toxic intermediates.

Resistance_Mechanism cluster_wildtype Susceptible Bacterium cluster_resistant Resistant Bacterium Nitrofuran Nitrofuran (Prodrug) Nitroreductases_WT Functional Nitroreductases Nitrofuran->Nitroreductases_WT Reduction Nitroreductases_Mut Non-functional Nitroreductases Nitrofuran->Nitroreductases_Mut No/Reduced Reduction NfsA_WT Wild-type nfsA/nfsB genes NfsA_WT->Nitroreductases_WT Encode Activation_WT Prodrug Activation Nitroreductases_WT->Activation_WT Cell_Death_WT Bacterial Cell Death Activation_WT->Cell_Death_WT NfsA_Mut Mutated nfsA/nfsB genes NfsA_Mut->Nitroreductases_Mut Encode Activation_Fail Failed Prodrug Activation Nitroreductases_Mut->Activation_Fail Survival Bacterial Survival Activation_Fail->Survival

Caption: Primary mechanism of bacterial resistance to nitrofurans.

Comparative Summary

While all four nitrofurans share a common mechanism of action, their antibacterial spectra and clinical applications show notable differences.

  • Nitrofurantoin and Nifurtoinol are optimized for treating UTIs due to their favorable pharmacokinetic profile, achieving high concentrations in the urine.[2][3][7] Their spectrum is well-suited for the most common uropathogens.

  • Furazolidone exhibits a broader spectrum against enteric pathogens, making it suitable for gastrointestinal infections.[4][8]

  • Nitrofurazone is effective against a wide range of bacteria encountered in skin and wound infections and is formulated for topical use.[5][9]

The development of resistance to nitrofurans is relatively slow and uncommon, which is attributed to their multi-targeted mechanism of action.[7] However, resistance, when it occurs, is primarily due to mutations in the activating nitroreductase enzymes.[14]

For researchers and drug development professionals, the nuanced differences in the antibacterial spectrum and potency of these compounds highlight the potential for developing new nitrofuran derivatives with improved efficacy against specific pathogens or multidrug-resistant strains.

References

Safety Operating Guide

Proper Disposal Procedures for Furaltadone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Furaltadone hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling.[1][2] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Furthermore, it is suspected of being a carcinogen and is very toxic to aquatic life with long-lasting effects.[2][3][4] Adherence to safety protocols is paramount during all stages of handling and disposal.

Hazard Classification Summary

Hazard ClassificationDescriptionGHS CodeCitations
Acute Oral ToxicityHarmful if swallowedH302[1][2][4][5][6]
Skin Corrosion/IrritationCauses skin irritationH315[1][7]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][7]
Skin SensitizationMay cause an allergic skin reactionH317[7]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]
CarcinogenicitySuspected of causing cancer-[3][4]
Acute Aquatic ToxicityVery toxic to aquatic lifeH400[2]
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effectsH410[2]
Regulatory Compliance

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Academic laboratories may be subject to alternative regulations under Subpart K of 40 CFR part 262, which provides specific guidelines for waste management in educational and research settings.[10] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable laws.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety goggles with side-shields.[1][2]

  • Hand Protection: Chemically resistant gloves.[1][2]

  • Body Protection: An impervious lab coat or clothing.[1][2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid dust formation and inhalation.[1][2][3]

2. Waste Segregation and Collection

  • Initial Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

  • Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing paper and disposable labware, in a designated, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.

    • Sharps Waste: Needles, scalpels, and other contaminated sharps must be placed in a puncture-resistant sharps container.[11]

3. Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[9] Include the date when waste was first added to the container.

4. On-Site Storage

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area at or near the point of generation.[8][10]

  • Secondary Containment: Place waste containers in a secondary containment system to prevent spills from reaching drains or the environment.[8][9]

  • Storage Time Limits: Be aware of regulatory time limits for storing hazardous waste. Academic labs under Subpart K may have up to twelve months to remove waste from the laboratory, while other regulations may have shorter timeframes, such as 90 days for large quantity generators.[9][10][12]

5. Accidental Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.[1][2]

  • Prevent the spill from entering drains or water courses.[1][2]

  • For minor spills, absorb liquids with an inert material like diatomite or universal binders.[1][2] For solids, carefully sweep or vacuum up the material, avoiding dust generation by dampening with water if necessary.[3] Use a HEPA-filtered vacuum.[3]

  • Collect all contaminated materials in a sealed container for disposal as hazardous waste.[2]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1][2]

6. Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste management company.[9][13]

  • Disposal Method: The final disposal must be conducted at an approved treatment and disposal facility in accordance with all applicable regulations.[2][5] Common methods for chemical waste include incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FuraltadoneDisposalWorkflow start Start: Furaltadone Hydrochloride Waste Generated ppe 2. Wear Appropriate PPE start->ppe identify 1. Identify Waste Type (Solid, Liquid, Sharps) segregate 3. Segregate Waste identify->segregate ppe->identify container 4. Select & Label Compatible Container segregate->container store 5. Store in Designated Satellite Accumulation Area container->store spill Spill Occurs store->spill Monitor Storage contact_ehs 6. Contact EHS for Pickup store->contact_ehs spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->store end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.